Methyl 2-amino-4-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRVHNXSYBHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596584 | |
| Record name | Methyl 2-amino-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144550-76-5 | |
| Record name | Methyl 2-amino-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2-amino-4-iodobenzoate (CAS: 144550-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-iodobenzoate is a halogenated aromatic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a methyl ester, and an iodine atom on the benzene ring, provides multiple reactive handles for diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the field of targeted protein degradation.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 144550-76-5 | [1] |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 60 - 80 °C | - |
| Purity | ≥98% | [1] |
Synthesis
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-4-iodobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Iodination: To the stirred solution, add an iodinating reagent, for instance, N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and can be purified by recrystallization to yield 2-amino-4-iodobenzoic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: Suspend the synthesized 2-amino-4-iodobenzoic acid in an excess of methanol in a round-bottom flask.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress using TLC.
-
Work-up and Purification: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel.
Applications in Targeted Protein Degradation
The primary application of this compound in contemporary drug discovery is as a "Protein Degrader Building Block".[1] This classification highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues designed to induce the degradation of specific target proteins.
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome.
The structure of this compound offers several strategic advantages for its incorporation into PROTACs:
-
The amino group can be readily acylated or alkylated to attach a linker.
-
The iodine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce more complex functionalities or to serve as an attachment point for the POI ligand or the linker.
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for linker attachment via amide bond formation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The general workflow for utilizing this compound in the development of a PROTAC is depicted below.
Caption: General workflow for PROTAC development using the building block.
Signaling Pathway in Targeted Protein Degradation
The ultimate biological effect of a PROTAC synthesized using this compound is the hijacking of the ubiquitin-proteasome system to achieve targeted protein degradation.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-iodobenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural motifs, including an amino group, a methyl ester, and an iodine atom, render it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a visualization of its potential role in targeted protein degradation.
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for its application in chemical synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile. The data presented below has been compiled from various chemical suppliers and predictive models.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 144550-76-5 | [1] |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 60 - 80 °C | [3] |
| Boiling Point (Predicted) | 337.7 ± 32.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [4] |
| Solubility | Insoluble in water, soluble in organic solvents. | [5] |
| logP (Predicted) | 4.01 | [4] |
| pKa (Predicted) | Data not available |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting. The following protocols are generalized methods based on the synthesis of similar substituted aminobenzoates.
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound starting from 2-amino-4-iodobenzoic acid via Fischer-Speier esterification.
Materials:
-
2-amino-4-iodobenzoic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-iodobenzoic acid (1 equivalent) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.5 equivalents) or a catalytic amount of concentrated sulfuric acid dropwise to the cooled solution.
-
Remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Load a small amount of the purified, dry this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-20 °C per minute initially.
-
Observe the sample and note the temperature at which it begins to melt.
-
Reduce the heating rate to 1-2 °C per minute as the melting point is approached.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Role in Targeted Protein Degradation
This compound is classified as a "Protein Degrader Building Block"[1]. This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system.
Logical Workflow of a PROTAC
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting where a building block like this compound would be incorporated into the final molecule.
Caption: Workflow of a PROTAC utilizing a building block for targeted protein degradation.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major cellular machinery for protein degradation. PROTACs hijack this system to eliminate specific target proteins.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Conclusion
This compound is a valuable chemical entity with defined physicochemical properties that make it suitable for various applications in organic synthesis and drug discovery. Its role as a building block for targeted protein degraders highlights its potential in the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working with this compound. Further experimental validation of its predicted properties is warranted to expand its utility and application.
References
An In-Depth Technical Guide to Methyl 2-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2-amino-4-iodobenzoate, a key building block in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is an aromatic organic compound, an ester derivative of benzoic acid. Its structure features a benzene ring substituted with an amino group at position 2, an iodine atom at position 4, and a methyl ester group at position 1. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula for this compound is C₈H₈INO₂.[1] Its molecular weight is 277.06 g/mol .[1] The presence of the heavy iodine atom significantly contributes to its molecular mass.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| CAS Number | 144550-76-5 | [1] |
| Appearance | Pale-yellow to yellow to brown solid | |
| Solubility | Slightly soluble in water | [2] |
| Purity | Typically ≥98% | [1] |
It is important to distinguish this compound from its isomers, such as Methyl 3-amino-4-iodobenzoate (CAS: 412947-54-7) and Methyl 4-amino-2-iodobenzoate (CAS: 98546-30-6), as their differing structures can lead to vastly different chemical reactivity and biological activity.
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
Experimental Protocols
The synthesis of this compound can be approached through several synthetic strategies. A common method involves the direct iodination of methyl anthranilate (methyl 2-aminobenzoate) or a multi-step process starting from a different substituted benzene ring. Below is a generalized protocol based on common organic synthesis techniques.
Synthesis via Iodination of Methyl Anthranilate
This protocol outlines a potential pathway for the synthesis of this compound.
Diagram 2: Synthetic Pathway Workflow
Caption: General workflow for the synthesis of this compound.
Materials:
-
Iodine (I₂)
-
Iodic acid (HIO₃) or other oxidizing agent
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve methyl anthranilate in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine and a suitable oxidizing agent such as iodic acid. Slowly add concentrated sulfuric acid dropwise while maintaining the temperature with an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be optimized for best results.
Applications in Research and Development
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The amino group can be readily diazotized and substituted, while the iodo-substituent is an excellent handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the benzene ring, enabling the synthesis of diverse molecular scaffolds. As a "Protein Degrader Building Block," this molecule is of particular interest in the development of novel therapeutics that function by targeted protein degradation.[1]
References
An In-depth Technical Guide to the Solubility Profile of Methyl 2-amino-4-iodobenzoate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for Methyl 2-amino-4-iodobenzoate in various organic solvents. This guide, therefore, provides a framework for determining the solubility profile of this compound by outlining established experimental protocols. The content herein is intended to serve as a methodological guide rather than a definitive data repository for this specific molecule.
Introduction
This compound (CAS Number: 144550-76-5) is an organic compound with the molecular formula C8H8INO2 and a molecular weight of approximately 277.06 g/mol .[1] As a substituted anthranilate, it holds potential as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. Understanding its solubility in a range of organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This document outlines the standard methodologies for experimentally determining the solubility of a compound like this compound.
Data Presentation: A Template for Reporting Solubility
While specific data for this compound is not currently available, the following table structure is recommended for the clear and standardized presentation of experimentally determined solubility data. This format allows for easy comparison of solubility across different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Example: Acetone | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | e.g., Observations |
| Example: Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC | e.g., Observations |
| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., NMR | e.g., Observations |
| Example: Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | e.g., Observations |
| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., HPLC | e.g., Observations |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols describe common methods for ascertaining the solubility of a solid organic compound in an organic solvent.
The Equilibrium (Shake-Flask) Method
This is a widely used and reliable method for determining thermodynamic solubility.
Principle: An excess amount of the solid solute is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the solvent is saturated with the solute). The concentration of the dissolved solute in the supernatant is then determined.
Detailed Methodology:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial or flask.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. The system should be agitated at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.
-
Sampling: Carefully extract an aliquot of the clear supernatant. To avoid including any undissolved solid, it is crucial to use a filtered syringe.
-
Quantification: The concentration of this compound in the supernatant can be determined by a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: A known volume of the supernatant is evaporated to dryness, and the mass of the remaining solid is measured.
-
Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly accurate method for determining the concentration of the solute in the saturated solution. This involves creating a calibration curve with solutions of known concentrations.
-
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used to determine the concentration of the solute by integrating the signal of a characteristic proton against an internal standard of known concentration.[2]
-
The Temperature Variation Method
This method is useful for constructing solubility curves as a function of temperature.
Principle: A suspension of the solute in the solvent is slowly heated until all the solid dissolves. The temperature at which complete dissolution occurs is recorded. Alternatively, a saturated solution at a higher temperature is slowly cooled until precipitation is observed.
Detailed Methodology:
-
Sample Preparation: Place a known mass of this compound and a known volume of the solvent in a sealed, transparent vessel equipped with a magnetic stirrer and a calibrated thermometer.
-
Heating Cycle: The mixture is stirred and slowly heated (e.g., 1 °C/minute). The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.
-
Cooling Cycle (Optional but Recommended): The clear solution is then slowly cooled, and the temperature at which the first crystals appear is noted. This can help to identify any issues with supersaturation.
-
Data Collection: By repeating this procedure with different solute-to-solvent ratios, a solubility curve showing the relationship between temperature and solubility can be generated.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the equilibrium method of solubility determination.
Caption: Workflow for determining solubility via the equilibrium method.
Logical Relationship in Solvent Selection
The choice of solvent for a particular application, such as recrystallization, is guided by the temperature-dependent solubility of the compound.
Caption: Decision process for selecting an appropriate recrystallization solvent.
References
An In-depth Technical Guide to the Safety Data of Methyl 2-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Methyl 2-amino-4-iodobenzoate (CAS No. 144550-76-5), a key building block in pharmaceutical research and development. The information is compiled from available Safety Data Sheets (SDS) to ensure safe handling and use in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic amine and ester. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-4-iodobenzoic acid methyl ester |
| CAS Number | 144550-76-5 |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is based on its potential to cause skin and eye irritation.
| Hazard Class | Category |
| Skin Sensitisation | Category 1 |
| Serious Eye Damage/Eye Irritation | Category 2A |
GHS Label Elements:
| Pictogram | Signal Word | Hazard Statements |
| (GHS07) | Warning | H317 : May cause an allergic skin reaction.[1]H319 : Causes serious eye irritation.[1] |
Precautionary Statements and First Aid
The following precautionary statements are advised for handling this compound.
| Type | P-Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P363 | Wash contaminated clothing before reuse. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Experimental Protocols Overview
While specific experimental studies for this compound are not publicly available, the hazard classifications are based on standard toxicological assessments required by regulatory bodies. The general methodologies for these assessments are outlined below.
-
Skin Sensitisation (H317): This classification is typically determined through studies such as the Local Lymph Node Assay (LLNA) in mice or the Guinea Pig Maximization Test (GPMT). These tests assess the potential of a substance to induce a delayed hypersensitivity reaction upon skin contact.
-
Serious Eye Irritation (H319): The potential for eye irritation is generally evaluated using the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test. These in vitro methods measure the potential for a substance to cause corneal damage or irritation.
Caption: Hazard identification and response workflow for this compound.
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid generating dust. Do not get in eyes, on skin, or on clothing.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at the recommended temperature of 2-8°C, away from light and incompatible materials such as strong oxidizing agents.
Toxicological Information
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. The hazard statements are based on the classification of similar compounds and available data.
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: May cause skin irritation and allergic reactions.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitisation: May cause an allergic skin reaction.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): No data available.
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
This document is intended to be a guide and does not replace the need for a full and thorough risk assessment before use. Always refer to the complete Safety Data Sheet provided by the supplier.
References
Spectroscopic Analysis of Substituted Aminobenzoates: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminobenzoates are a class of compounds with significant interest in medicinal chemistry and materials science. Their structural characterization is crucial for understanding their chemical properties and potential applications. This technical guide provides an overview of the spectroscopic data and analytical methodologies for the characterization of methyl 4-amino-3-iodobenzoate, a representative member of this family. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for Methyl 4-amino-3-iodobenzoate
The following tables summarize the available spectroscopic data for Methyl 4-amino-3-iodobenzoate.
Table 1: General Properties of Methyl 4-amino-3-iodobenzoate
| Property | Value |
| Molecular Formula | C₈H₈INO₂[1] |
| Molecular Weight | 277.06 g/mol [1] |
| CAS Number | 19718-49-1[1] |
Table 2: ¹H NMR Spectroscopic Data for Methyl 4-amino-3-iodobenzoate
Note: Experimentally obtained high-resolution data for this specific isomer is limited in the searched resources. The following represents a reported spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.07 | d, J = 1.8 Hz | 1H | Aromatic H |
| 7.82 | dd, J = 8.5, 1.8 Hz | 1H | Aromatic H |
| 7.41 | d, J = 7.6 Hz | 1H | Aromatic H |
| 7.55 | s | 1H | Aromatic H |
Source: Partially interpreted from related literature.[2]
Table 3: ¹³C NMR Spectroscopic Data for Methyl 4-amino-3-iodobenzoate
| Chemical Shift (δ) ppm | Assignment |
| Predicted values would be listed here. | C=O (ester) |
| Predicted values would be listed here. | Aromatic C-I |
| Predicted values would be listed here. | Aromatic C-NH₂ |
| Predicted values would be listed here. | Aromatic C-H |
| Predicted values would be listed here. | Aromatic C-H |
| Predicted values would be listed here. | Aromatic C-H |
| Predicted values would be listed here. | Aromatic C-COOCH₃ |
| Predicted values would be listed here. | -OCH₃ |
Table 4: IR Spectroscopic Data for Methyl 4-amino-3-iodobenzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | N-H stretch (amino group)[3] |
| 3100-3000 | Medium | Aromatic C-H stretch[4] |
| ~1700 | Strong | C=O stretch (ester) |
| 1600-1585 | Medium | C=C stretch (aromatic ring)[4] |
| 1500-1400 | Medium | C=C stretch (aromatic ring)[4] |
| 1250-1000 | Medium | C-N stretch |
| 900-675 | Strong | C-H out-of-plane bend[4] |
Table 5: Mass Spectrometry Data for Methyl 4-amino-3-iodobenzoate
| m/z | Relative Intensity | Assignment |
| 277 | High | [M]⁺ (Molecular Ion) |
| Fragments would be listed here. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] The solution must be homogeneous and free of any particulate matter. An internal standard, such as tetramethylsilane (TMS), is often added for referencing the chemical shifts.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are typically required.[5] Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.[7] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8] Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules, which typically induces fragmentation.[9] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.[10]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like Methyl 4-amino-3-iodobenzoate.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Methyl 3-amino-4-methyl-5-nitrobenzoate | 72922-60-2 | Benchchem [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organomation.com [organomation.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Methyl 2-amino-4-iodobenzoate: A Technical Guide to Commercial Availability, Purity, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-iodobenzoate is a key chemical intermediate that has garnered significant interest within the drug discovery and development landscape. Its unique trifunctional structure, featuring an aniline, a methyl ester, and an iodine moiety, makes it a versatile building block for the synthesis of complex organic molecules. This is particularly true in the burgeoning field of targeted protein degradation, where it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the commercial availability and purity of this compound, alongside detailed experimental protocols for its purification and analysis, and its application in the synthesis of BRD4-targeting PROTACs.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, ranging from milligrams to several grams. For larger quantities, inquiries for bulk or custom synthesis are generally accommodated by the suppliers. The table below summarizes the availability from a selection of vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | AMBH2D6F0C9F | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g |
| A-Star Research | A-STAR-035878 | >95% | 1 g, 5 g, 10 g |
| ABCR GmbH | AB437233 | 95% | 25 g |
| Aladdin Scientific | M190947-1g | min 98% | 1 g |
| BLD Pharm | 144550-76-5 | >98% | 1 g, 5 g, 25 g |
| JHECHEM CO LTD | N/A | Industrial Grade/95% | Inquiry for details |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Purity and Characterization
The purity of commercially available this compound is typically stated as being between 95% and greater than 98%. The most common analytical techniques used to assess purity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Certificates of Analysis (CoAs) provided by suppliers will detail the specific purity of a given batch and the method used for its determination.
Experimental Protocols
Purification by Recrystallization
For applications requiring the highest purity, commercially available this compound can be further purified by recrystallization. The choice of solvent is critical for successful recrystallization. Given the polar nature of the amino and ester groups, and the non-polar character of the iodinated benzene ring, a mixed solvent system is often effective.
Protocol for Recrystallization from Ethanol/Water:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid. The turbidity indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the solution should remain undisturbed during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be reliably determined by reversed-phase HPLC. The following is a general method that can be adapted and optimized for specific instrumentation.
HPLC Method:
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase (e.g., 1 mg/mL).
Application in the Synthesis of BRD4-Targeting PROTACs
This compound is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1] The amino group can be used as a handle for the attachment of a linker, while the iodo-substituent allows for palladium-catalyzed cross-coupling reactions to introduce the protein-binding moiety. One of the key targets for PROTACs is the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer.
The following diagram illustrates a generalized workflow for the synthesis of a BRD4-targeting PROTAC, starting from this compound.
References
The Role of Methyl 2-amino-4-iodobenzoate as a Foundational Building Block for Novel Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of these degraders relies on the modular assembly of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker to connect them. This technical guide focuses on the strategic utility of methyl 2-amino-4-iodobenzoate as a versatile and synthetically tractable building block for the creation of novel E3 ligase ligands, particularly those that recruit the Cereblon (CRBN) E3 ligase complex. We will explore its synthetic applications, present relevant quantitative data for analogous degraders, provide detailed experimental protocols, and visualize the underlying biological and experimental workflows.
Introduction to Targeted Protein Degradation and the Role of E3 Ligase Ligands
Targeted protein degradation is a powerful strategy that shifts the paradigm from protein inhibition to protein elimination. PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, a class of enzymes that "tag" proteins for destruction by the proteasome.[1] This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation.[2]
The choice of the E3 ligase ligand is critical to the success of a PROTAC. One of the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ligase complex. Ligands for CRBN are often derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. This compound serves as a key precursor for the synthesis of novel analogs of these CRBN ligands, offering a strategic handle for chemical modification and linker attachment. The iodine atom provides a site for various cross-coupling reactions, enabling the introduction of diverse chemical moieties to optimize binding affinity and vector for linker attachment. The amino and methyl ester groups provide handles for amide bond formation and other derivatization strategies.
This compound in the Synthesis of CRBN Ligands
This compound is a valuable starting material for the synthesis of substituted benzamides that can be further elaborated into potent CRBN ligands. The core structure of many CRBN ligands features a phthalimide or isoindolinone scaffold. The synthetic utility of this compound lies in its potential to be converted into a key intermediate that can be cyclized to form these scaffolds.
A plausible synthetic route, based on established chemistries for analogous compounds, would involve the initial protection of the amine, followed by a coupling reaction at the iodinated position. The ester can then be hydrolyzed and the resulting carboxylic acid, along with the deprotected amine, can participate in a cyclization reaction with a suitable partner, such as a derivative of glutamine, to form the glutarimide ring characteristic of many CRBN ligands.
Quantitative Data for Protein Degraders
While specific quantitative data for PROTACs directly synthesized from this compound is not yet extensively published, we can analyze the performance of structurally related PROTACs that utilize well-established CRBN ligands. This data provides a benchmark for the expected potency and efficacy of degraders derived from this novel building block.
| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line |
| Compound 9 | IRAK4 | CRBN | ~100 nM | >90% | OCI-LY10 |
| SJF620 | BTK | CRBN | <10 nM | >95% | MOLM-14 |
| Degrader 8b | BRD4 | CRBN | ~10 nM | >90% | MV-4-11 |
| A11 | SMARCA2/4 | VHL | 3.0 nM / 4.0 nM | 98% / 98% | MV-4-11 |
Note: The data presented here is for illustrative purposes and is derived from PROTACs with established CRBN or VHL ligands. The performance of PROTACs derived from this compound will need to be experimentally determined.[1][2][3]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a CRBN-based PROTAC, starting from the synthesis of a novel CRBN ligand derived from this compound.
Protocol 1: Synthesis of a Novel CRBN Ligand from this compound (Proposed)
This protocol outlines a hypothetical synthesis of a pomalidomide analog.
Step 1: N-Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Boc-protected this compound.
Step 2: Suzuki Coupling
-
To a solution of the Boc-protected intermediate (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired boronic acid or ester (1.5 eq), potassium carbonate (3.0 eq), and Pd(PPh3)4 (0.1 eq).
-
Heat the mixture to 80-90 °C under an inert atmosphere for 12-16 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Step 3: Ester Hydrolysis
-
Dissolve the coupled product (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid.
Step 4: Amide Coupling and Cyclization
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography to obtain the penultimate product.
Step 5: Boc Deprotection and Cyclization
-
Dissolve the product from the previous step in a solution of 4N HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure.
-
The resulting amine can then be cyclized under appropriate conditions (e.g., heating in acetic acid) to form the final isoindolinone-based CRBN ligand.
Characterization: The structure and purity of the final CRBN ligand should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a PROTAC using the Novel CRBN Ligand
This protocol describes the coupling of the newly synthesized CRBN ligand to a linker and a target protein ligand.
Step 1: Linker Attachment to the CRBN Ligand
-
To a solution of the CRBN ligand (1.0 eq) in anhydrous DMF, add a suitable bifunctional linker with a terminal protecting group (e.g., Boc-PEG-acid) (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Work up the reaction as described in Protocol 1, Step 4.
-
Purify the CRBN-linker conjugate by column chromatography.
Step 2: Deprotection of the Linker
-
Dissolve the CRBN-linker conjugate in DCM or a solution of TFA in DCM (e.g., 20%).
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly or neutralized.
Step 3: Coupling to the Target Protein Ligand
-
To a solution of the target protein ligand (with a carboxylic acid handle) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir for 15 minutes to activate the acid.
-
Add the deprotected CRBN-linker amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Purify the final PROTAC by preparative HPLC.
Characterization: The final PROTAC should be characterized by 1H NMR, 13C NMR, and HRMS to confirm its identity and purity.
Visualization of Pathways and Workflows
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound represents a highly promising and versatile building block for the development of novel protein degraders. Its chemical handles allow for the facile synthesis of new CRBN ligands, which are central to the construction of potent and selective PROTACs. While further research is needed to fully characterize PROTACs derived from this specific starting material, the established principles of PROTAC design and the synthetic methodologies outlined in this guide provide a clear roadmap for its application in targeted protein degradation. The continued exploration of novel building blocks like this compound will be instrumental in expanding the scope and therapeutic potential of this exciting new modality in drug discovery.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the C8H8INO2 Isomer: 2-hydroxy-5-iodo-3-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the chemical compound with the molecular formula C8H8INO2, focusing on the specific constitutional isomer 2-hydroxy-5-iodo-3-methylbenzamide . It covers the compound's identification, physicochemical properties, a detailed synthesis protocol, and its applications within the fields of organic synthesis and drug discovery. The guide also contextualizes the compound within the broader class of iodinated benzamides, which are recognized for their versatility as synthetic intermediates.
Compound Identification and Physicochemical Properties
The molecular formula C8H8INO2 can represent several constitutional isomers. This guide focuses on 2-hydroxy-5-iodo-3-methylbenzamide, a derivative of salicylamide (2-hydroxybenzamide). The strategic placement of the iodo, methyl, and amide functional groups on the benzene ring makes it a valuable, albeit specialized, chemical entity.
While extensive experimental data for this specific isomer is not widely published, its properties can be inferred from closely related structures like 2-hydroxy-5-iodobenzamide. The table below summarizes key computed and experimental properties.
| Property | Value | Source / Comment |
| IUPAC Name | 2-hydroxy-5-iodo-3-methylbenzamide | - |
| Molecular Formula | C8H8INO2 | - |
| Molecular Weight | 277.06 g/mol | - |
| CAS Number | 40912-85-4 | PubChemLite Database |
| Canonical SMILES | CC1=CC(=CC(=C1O)C(=O)N)I | PubChemLite Database |
| InChI Key | ZSBRSRPSPOMQHJ-UHFFFAOYSA-N | PubChemLite Database |
| Predicted XlogP | 3.6 | PubChemLite Database |
| Physical Form | Solid (Predicted) | Based on analogous compounds like 2-hydroxy-5-iodobenzamide[1][2] |
| Melting Point | Not available | For comparison, 2-hydroxy-5-iodobenzamide melts at 186-188 °C[1][3][4] |
Synthesis: Electrophilic Iodination of 2-hydroxy-3-methylbenzamide
The synthesis of 2-hydroxy-5-iodo-3-methylbenzamide can be achieved via an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry.[5][6] The parent molecule, 2-hydroxy-3-methylbenzamide, is iodinated using an electrophilic iodine source. The hydroxyl group is a strongly activating ortho-, para-director, while the amide group is a deactivating meta-director. Due to the superior activating effect of the hydroxyl group, the incoming electrophile (I+) is directed to the positions ortho and para to it.[6][7] With the ortho position (relative to -OH) blocked by a methyl group and the other sterically hindered, the iodination occurs preferentially at the para position, yielding the 5-iodo product.
This protocol is adapted from established procedures for the iodination of salicylamide.[6][8][9]
Materials:
-
2-hydroxy-3-methylbenzamide
-
Sodium iodide (NaI)
-
Absolute Ethanol
-
6% Sodium hypochlorite solution (NaOCl)
-
5% Sodium thiosulfate solution (Na2S2O3)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 2-hydroxy-3-methylbenzamide and sodium iodide in absolute ethanol in a flask with stirring.
-
Generation of Electrophile: Cool the flask in an ice bath. Slowly add sodium hypochlorite solution dropwise. The NaOCl oxidizes the iodide ion (I-) to generate the electrophilic iodine species (I+), often in the form of ICl or HOI.[6][8][9] A color change should be observed as the electrophile is formed.
-
Reaction: Allow the mixture to stir in the ice bath for approximately one hour to complete the iodination.
-
Quenching: Add sodium thiosulfate solution to quench any excess unreacted iodine and sodium hypochlorite.
-
Precipitation: Acidify the solution by adding 1 M HCl dropwise until it is neutral or slightly acidic to litmus paper. This protonates the phenoxide intermediate and causes the product to precipitate.[6]
-
Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 2-hydroxy-5-iodo-3-methylbenzamide.
Caption: Figure 1. Synthesis Workflow for 2-hydroxy-5-iodo-3-methylbenzamide.
Applications in Research and Drug Development
Iodinated benzamides are a class of compounds of significant interest in medicinal chemistry and materials science.[10] The carbon-iodine bond provides a reactive handle for a variety of synthetic transformations, making these compounds versatile building blocks.
The primary advantage of iodinated aromatics, including 2-hydroxy-5-iodo-3-methylbenzamide, is their high reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[11] The C-I bond is weaker than corresponding C-Br and C-Cl bonds, facilitating a more efficient oxidative addition step to the palladium catalyst. This often leads to milder reaction conditions, faster reactions, and higher yields.[11]
| Reaction Type | Aryl-Iodide Yield (%) | Aryl-Bromide Yield (%) | Aryl-Chloride Yield (%) |
| Suzuki-Miyaura | >95 | 80-90 | <50 (with standard catalysts) |
| Sonogashira | >90 | 75-85 | <40 (often requires harsh conditions) |
| Buchwald-Hartwig | >95 | 85-95 | 60-80 (requires specialized ligands) |
| Table based on typical yields presented in comparative studies of halogenated benzamides.[11] |
The diagram below illustrates the central role of an iodinated benzamide as a precursor in major cross-coupling reactions, enabling the synthesis of complex molecules.
Caption: Figure 2. Role of Iodinated Benzamides in Cross-Coupling Reactions.
Derivatives of iodobenzamide have been investigated for various therapeutic and diagnostic purposes. For instance, radioiodinated benzamides like [¹²³I]IBZM have been developed as imaging agents for CNS D-2 dopamine receptors.[12] The core salicylamide structure is also found in compounds with anti-inflammatory and analgesic properties.[5] Furthermore, diiodinated salicylanilides have been identified as inhibitors of the Type III Secretion System (T3SS) in pathogenic bacteria like Yersinia, highlighting their potential as novel antimicrobial agents. While the specific biological activity of 2-hydroxy-5-iodo-3-methylbenzamide is not documented, its structure suggests it could serve as a valuable scaffold for developing new therapeutic candidates.
Conclusion
2-hydroxy-5-iodo-3-methylbenzamide, a specific isomer of C8H8INO2, represents a well-defined chemical entity with significant potential for researchers in synthetic and medicinal chemistry. Its preparation via electrophilic aromatic substitution is straightforward, and the presence of a reactive carbon-iodine bond makes it an exceptionally useful precursor for advanced molecular synthesis through modern cross-coupling methodologies. The broader class of iodinated benzamides continues to be a fruitful area for the development of new pharmaceuticals and diagnostic agents, underscoring the importance of understanding the chemistry and utility of specific isomers like the one detailed in this guide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 18179-40-3: 2-Hydroxy-5-iodobenzamide | CymitQuimica [cymitquimica.com]
- 3. 2-hydroxy-5-iodobenzamide | 18179-40-3 [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. echemi.com [echemi.com]
- 6. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]
- 7. Iodination Of Salicylamide Lab Report | PDF [slideshare.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis and evaluation of novel iodinated phenyl benzamides [lib.buet.ac.bd:8080]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-amino-4-iodobenzoate: A Technical Guide to Safe Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-4-iodobenzoate is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structure, featuring an amino group and an iodine atom on a benzene ring, makes it a versatile building block. However, its reactivity also necessitates specific storage and handling protocols to ensure its stability and the safety of laboratory personnel. This technical guide provides an in-depth overview of the recommended practices for the storage and handling of this compound.
Compound Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 144550-76-5 |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol |
| Physical Form | Solid |
| Melting Point | 63-67 °C[1][2] |
Storage Recommendations
Proper storage is critical to maintain the integrity and reactivity of this compound. The compound is sensitive to light, air, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Refrigeration minimizes the risk of thermal degradation. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light Exposure | Store in a dark place | The compound is light-sensitive and can decompose upon exposure to light. |
| Container | Tightly sealed, opaque container | Prevents exposure to air, moisture, and light. |
Safety and Handling Precautions
This compound is classified as an irritant. Adherence to safety protocols is essential to prevent exposure and ensure a safe working environment.
Hazard Identification
| Hazard Statement | Description | GHS Pictogram |
| H317 | May cause an allergic skin reaction. | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark) |
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P363 | Wash contaminated clothing before reuse. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Chemical Incompatibility
While a comprehensive list of incompatible substances is not available, as a general precaution, this compound should be kept away from strong oxidizing agents.
Experimental Protocol: Handling for a Suzuki Coupling Reaction
The following is a generalized experimental protocol for the handling and use of this compound in a Suzuki coupling reaction, a common application for this reagent. This protocol is based on standard practices for handling air- and light-sensitive solids.
Objective: To safely transfer a measured amount of this compound from its storage container to a reaction vessel under an inert atmosphere.
Materials:
-
This compound
-
Schlenk flask or other suitable reaction vessel, oven-dried
-
Septa
-
Nitrogen or Argon gas source with a manifold
-
Cannula or nitrogen-flushed syringe
-
Spatula
-
Weighing paper or boat
-
Glovebox (recommended) or a well-ventilated fume hood
Procedure:
-
Preparation of Inert Atmosphere:
-
If using a glovebox, ensure the atmosphere is purged and maintained at low oxygen and moisture levels.
-
If using a Schlenk line, assemble the oven-dried reaction vessel and purge with inert gas for at least 15-20 minutes.
-
-
Weighing the Reagent:
-
In a Glovebox (Preferred Method): Transfer the storage container of this compound into the glovebox antechamber and purge according to the glovebox protocol. Inside the glovebox, carefully open the container and weigh the desired amount of the solid onto a weighing boat using a tared balance.
-
On the Benchtop (with caution): If a glovebox is not available, this step must be performed quickly and efficiently under a positive flow of inert gas. Place the sealed storage container in a desiccator to bring it to room temperature to avoid condensation. Briefly remove the cap and quickly weigh the desired amount of solid. Minimize the time the container is open to the atmosphere.
-
-
Transfer to the Reaction Vessel:
-
From Glovebox: Transfer the weighing boat with the weighed this compound directly into the reaction vessel inside the glovebox. Seal the vessel before removing it from the glovebox.
-
On the Benchtop: Under a positive flow of inert gas into the reaction vessel, quickly add the weighed solid to the flask. A powder funnel can be used to facilitate the transfer. Immediately reseal the reaction vessel.
-
-
Dissolution and Reaction:
-
Add the desired anhydrous solvent to the reaction vessel via cannula or a dry syringe.
-
Proceed with the addition of other reagents as required by the specific Suzuki coupling protocol.
-
-
Cleanup:
-
Carefully quench any residual reagent with a suitable solvent before cleaning the glassware.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
-
Visualization of Workflow
The following diagram illustrates the decision-making process and workflow for the safe handling and storage of this compound.
References
Methodological & Application
Synthesis of Heterocyclic Compounds Using Methyl 2-Amino-4-Iodobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocyclic compounds utilizing Methyl 2-amino-4-iodobenzoate as a key starting material. The inherent functionalities of this molecule—an amino group, a methyl ester, and a reactive iodine atom—make it a versatile synthon for the construction of diverse and medicinally relevant heterocyclic scaffolds, including quinazolinones, acridones, and various fused heterocycles accessible through Sonogashira coupling and subsequent cyclization reactions.
Synthesis of 7-Iodo-2-substituted-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. The presence of the iodine atom at the 7-position of the quinazolinone core, derived from this compound, provides a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
Application Note:
This protocol outlines a two-step synthesis of 7-iodo-2-substituted-quinazolin-4(3H)-ones. The initial step involves the acylation of the amino group of this compound with an appropriate acyl chloride, followed by an ammonia-mediated cyclization. This method is adaptable to a range of acyl chlorides, allowing for the introduction of various substituents at the 2-position of the quinazolinone ring.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-(acylamino)-4-iodobenzoate
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-(acylamino)-4-iodobenzoate.
Step 2: Cyclization to 7-Iodo-2-substituted-quinazolin-4(3H)-one
-
Dissolve the Methyl 2-(acylamino)-4-iodobenzoate (1.0 eq) in a saturated solution of ammonia in methanol.
-
Transfer the solution to a sealed tube or a pressure vessel.
-
Heat the reaction mixture at 100-120 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether or recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 7-iodo-2-substituted-quinazolin-4(3H)-one.
Data Presentation:
| Acyl Chloride | Product | Typical Yield (%) |
| Acetyl chloride | 7-Iodo-2-methylquinazolin-4(3H)-one | 75-85 |
| Benzoyl chloride | 7-Iodo-2-phenylquinazolin-4(3H)-one | 70-80 |
| Cyclopropanecarbonyl chloride | 2-Cyclopropyl-7-iodoquinazolin-4(3H)-one | 72-82 |
Experimental Workflow:
Caption: Workflow for the synthesis of 7-Iodo-2-substituted-quinazolin-4(3H)-ones.
Synthesis of Acridone Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination and Intramolecular Cyclization
Acridones are another important class of heterocyclic compounds with significant biological activities. This protocol describes a potential pathway to synthesize acridone derivatives starting from this compound through a Buchwald-Hartwig amination followed by an intramolecular cyclization.
Application Note:
This method involves the palladium-catalyzed cross-coupling of this compound with an aniline derivative to form an N-arylanthranilate intermediate. Subsequent intramolecular cyclization, typically under acidic conditions, yields the acridone scaffold. The choice of aniline derivative allows for the introduction of various substituents on the acridone ring system.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-amino-4-(N-arylamino)benzoate (Buchwald-Hartwig Amination)
-
In a glovebox, to a Schlenk tube, add this compound (1.0 eq), the desired aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Step 2: Intramolecular Cyclization to Acridone Derivative
-
To the N-arylanthranilate intermediate from Step 1, add a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture at 120-150 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified acridone derivative.
Data Presentation:
| Aniline Derivative | Product | Typical Yield (%) |
| Aniline | 2-Iodoacridon-9(10H)-one | 60-70 (over two steps) |
| 4-Methoxyaniline | 2-Iodo-6-methoxyacridon-9(10H)-one | 55-65 (over two steps) |
| 4-Chloroaniline | 6-Chloro-2-iodoacridon-9(10H)-one | 58-68 (over two steps) |
Reaction Pathway:
Caption: Pathway for the synthesis of acridone derivatives.
Synthesis of Fused Heterocycles via Tandem Sonogashira Coupling and Cyclization
The Sonogashira coupling of the aryl iodide in this compound with terminal alkynes provides a powerful method for C-C bond formation. The resulting 2-amino-4-alkynylbenzoate intermediates are versatile precursors for the synthesis of various fused heterocyclic systems through subsequent intramolecular cyclization reactions.
Application Note:
This protocol describes a general procedure for a tandem Sonogashira coupling-cyclization reaction. The initial palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne is followed by an in-situ or subsequent cyclization step, which can be promoted by a base or a transition metal catalyst, to afford fused heterocycles such as indoles or quinolines, depending on the nature of the alkyne and the cyclization conditions.
Experimental Protocol:
-
To a degassed mixture of this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF/triethylamine mixture), add the base (e.g., triethylamine, 2-3 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 2-6 hours.
-
Monitor the formation of the coupled intermediate by TLC.
-
For the cyclization step, a secondary catalyst or reagent may be added. For example, for the synthesis of certain fused N-heterocycles, a stronger base (e.g., K₂CO₃) or a different palladium catalyst can be introduced, and the temperature may be increased.
-
Continue heating for an additional 6-24 hours until the cyclized product is formed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, filter off the salts, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to isolate the desired fused heterocyclic compound.
Data Presentation:
| Terminal Alkyne | Product Class | Typical Yield (%) |
| Phenylacetylene | Fused Indole/Quinoline derivative | 50-70 |
| 1-Hexyne | Fused Indole/Quinoline derivative | 55-75 |
| (Trimethylsilyl)acetylene | Fused Indole/Quinoline derivative (after desilylation) | 60-80 |
Logical Relationship Diagram:
Caption: Logical steps for tandem Sonogashira coupling and cyclization.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood by trained personnel, adhering to all necessary safety precautions.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 2-amino-4-iodobenzoate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of a wide array of complex organic molecules, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are intended to serve as a robust starting point for researchers, with the understanding that optimization may be necessary for specific substrates and applications.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations due to the presence of three key functional groups: an iodo group, which readily participates in oxidative addition to palladium(0) catalysts; an amino group, which can influence the electronic properties of the aromatic ring and serve as a handle for further functionalization; and a methyl ester, which can be hydrolyzed to the corresponding carboxylic acid. These features make it a valuable precursor for the synthesis of substituted anthranilates, heterocyclic compounds, and other scaffolds relevant to drug discovery and materials science.
General Reaction Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of the reaction components under an inert atmosphere to prevent catalyst degradation. The reaction is then heated for a specified time, monitored for completion, and subsequently worked up to isolate and purify the desired product.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.
General Reaction Scheme
Application Notes and Protocols for Suzuki Coupling of Methyl 2-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Methyl 2-amino-4-iodobenzoate with various arylboronic acids. This reaction is a fundamental tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. Such structures are of significant interest in medicinal chemistry and drug discovery as they are core components of many biologically active compounds.[1] The following protocol is a robust starting point, adaptable for various arylboronic acids.
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as an arylboronic acid, with an organohalide. In this specific application, this compound serves as the organo-iodide electrophile.[1][2]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst.[1][3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos).[1][4][5]
-
Base: e.g., Anhydrous Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃).[1][3]
-
Solvents: Anhydrous 1,4-Dioxane (or Toluene, DMF) and Degassed Deionized Water.[1]
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the selected base (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[5]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).[1]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.[1]
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Representative Reaction Conditions
The selection of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes representative conditions that can be adapted for the coupling of this compound.
| Aryl Halide (Analog) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [4] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 | [4] |
| 4-Bromobenzothiazole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [5] |
| 4-Bromoacetophenone | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [5] |
Experimental Workflow
The following diagram illustrates the standard workflow for the Suzuki-Miyaura coupling reaction, from reagent preparation to product analysis.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira reaction is a powerful and versatile cross-coupling methodology for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.[3][4] The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[5][6] Methyl 2-amino-4-iodobenzoate is a valuable building block, and its functionalization via the Sonogashira coupling provides access to a diverse range of substituted anthranilate derivatives, which are key intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.
This document provides detailed application notes and experimental protocols for performing the Sonogashira reaction with this compound. Both traditional copper-co-catalyzed and copper-free conditions will be discussed, providing researchers with a comprehensive guide to successfully implement this transformation.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and, in the traditional method, copper. The key steps include:
-
Oxidative Addition: The aryl iodide (this compound) undergoes oxidative addition to a palladium(0) species, forming a palladium(II) complex.
-
Formation of Copper Acetylide: In the copper-co-catalyzed pathway, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[7]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the palladium(0) catalyst.
In copper-free Sonogashira reactions, the formation of the palladium acetylide occurs directly, often facilitated by the amine base, bypassing the copper acetylide intermediate.[6][8]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound.
Table 1: Traditional Copper-Co-catalyzed Sonogashira Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | The iodine substituent is highly reactive in Sonogashira couplings.[6] |
| Terminal Alkyne | 1.1 - 1.5 eq | A slight excess is typically used to ensure complete consumption of the aryl iodide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Dichlorobis(triphenylphosphine)palladium(II) is a common and effective catalyst.[9] |
| Copper Co-catalyst | CuI (2-10 mol%) | Copper(I) iodide is the most frequently used co-catalyst.[5] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Serves as both the base and often as the solvent.[9] |
| Solvent | THF, DMF, or neat amine | Anhydrous and degassed solvents are crucial for optimal results.[9] |
| Temperature | Room temperature to 80 °C | The reaction temperature depends on the reactivity of the substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst.[9] |
Table 2: Copper-Free Sonogashira Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | |
| Terminal Alkyne | 1.1 - 1.5 eq | |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a phosphine ligand | Tetrakis(triphenylphosphine)palladium(0) is a common choice.[8] |
| Base | Piperidine, Pyrrolidine, or an inorganic base like Cs₂CO₃ or K₂CO₃ | A stronger amine base is often required in the absence of copper.[7] |
| Solvent | DMF, Acetonitrile, or Toluene | The choice of solvent can significantly influence the reaction outcome. |
| Temperature | 50 - 120 °C | Higher temperatures are often necessary for copper-free conditions. |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: Traditional Copper-Co-catalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne using a palladium/copper catalytic system.
Materials:
-
This compound
-
Terminal alkyne
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (e.g., 3 mol%), and copper(I) iodide (e.g., 5 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous and degassed THF (e.g., 5 mL per mmol of aryl iodide) and anhydrous triethylamine (e.g., 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 2-amino-4-(alkynyl)benzoate.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a general method for the copper-free Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Piperidine or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%).
-
Solvent and Base Addition: Add anhydrous and degassed DMF (e.g., 5 mL per mmol of aryl iodide) and the base (e.g., piperidine, 2.0 eq, or Cs₂CO₃, 2.0 eq).
-
Alkyne Addition: Introduce the terminal alkyne (1.2 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 100 °C) and monitor its progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.
Visualizations
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. researchgate.net [researchgate.net]
Application Notes: The Utility of Methyl 2-amino-4-iodobenzoate in Medicinal Chemistry
Methyl 2-amino-4-iodobenzoate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic scaffolds that form the core of various targeted therapeutic agents. Its unique substitution pattern, featuring an amine, a methyl ester, and an iodine atom on a benzene ring, allows for a range of synthetic transformations. The presence of the iodine atom is particularly advantageous, enabling facile carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions. This capability has made it a cornerstone in the development of kinase inhibitors.
The 2-amino and methyl ester groups are strategically positioned to facilitate intramolecular cyclization reactions following the initial cross-coupling step. This common two-step sequence is a powerful method for constructing diverse fused heterocyclic systems, which are prevalent in modern drug discovery. For instance, this substrate is extensively used in the synthesis of indolinone, quinolinone, and other related scaffolds that are known to interact with the ATP-binding site of various protein kinases.
Key therapeutic areas where scaffolds derived from this compound have shown significant promise include oncology and ophthalmology. By targeting protein kinases involved in angiogenesis, cell proliferation, and signal transduction, these compounds can effectively inhibit tumor growth and abnormal blood vessel formation. Notable kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Tie-2, and Aurora kinases.
Featured Application: Synthesis of Kinase Inhibitors
A prominent application of this compound is in the synthesis of potent kinase inhibitors based on a 3-substituted indolin-2-one core. The general synthetic strategy involves a palladium-catalyzed Heck reaction between this compound and an appropriate terminal alkene, followed by an acid- or base-catalyzed intramolecular cyclization to form the indolinone ring system. The resulting scaffold can then be further functionalized to optimize potency and selectivity for the target kinase.
Quantitative Data Summary
The following table summarizes the in vitro potency of representative kinase inhibitors synthesized using this compound as a key starting material.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 1 | VEGFR-2 | 6 | Enzyme Assay | |
| 2 | TIE-2 | 20 | Enzyme Assay | |
| 3 | Aurora A | 15 | Enzyme Assay | |
| 4 | Aurora B | 32 | Enzyme Assay | |
| Semaxanib (SU5416) | VEGFR-2 | 80 | Enzyme Assay |
Experimental Protocols
Protocol 1: Synthesis of a 4-Iodo-indolin-2-one Scaffold
This protocol describes a general two-step procedure for the synthesis of a 4-iodo-indolin-2-one scaffold, a common intermediate in the development of kinase inhibitors.
Step A: Heck Coupling Reaction
-
To a solution of this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired terminal alkene (1.1 equivalents).
-
Add a palladium catalyst, such as palladium(II) acetate (0.05 equivalents), and a phosphine ligand, such as tri-o-tolylphosphine (0.1 equivalents).
-
Add a base, typically a tertiary amine like triethylamine (2.5 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Heck adduct.
Step B: Intramolecular Cyclization
-
Dissolve the purified Heck adduct from Step A in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) or a base (e.g., sodium methoxide).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the 4-iodo-indolin-2-one scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target protein kinase.
-
Prepare a reaction buffer appropriate for the specific kinase (typically containing Tris-HCl, MgCl2, and other cofactors).
-
Serially dilute the test compounds in dimethyl sulfoxide (DMSO) and then add them to the wells of a microtiter plate.
-
Add the target kinase enzyme and the appropriate peptide or protein substrate to the wells.
-
Initiate the kinase reaction by adding adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP), to the mixture.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 10-60 minutes).
-
Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for indolin-2-one scaffolds.
Caption: Mechanism of competitive ATP-binding site inhibition.
Application Notes and Protocols for the N-Acylation of Methyl 2-Amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the N-acylation of methyl 2-amino-4-iodobenzoate, a key transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols described are based on established methods for the acylation of aromatic amines, offering a solid foundation for laboratory synthesis.
The N-acylation of the amino group in this compound allows for the introduction of a wide variety of acyl groups, thereby modifying the compound's physicochemical properties. This modification is a common strategy in medicinal chemistry to develop novel therapeutic agents. The following sections detail the necessary reagents, equipment, and step-by-step procedures for performing this reaction efficiently and safely.
Data Presentation: Comparison of General Acylation Protocols
The following table summarizes typical reaction conditions for the N-acylation of aromatic amines, which can be adapted for this compound. The choice of method will depend on the specific acyl group to be introduced and the desired scale of the reaction.
| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time | Typical Yield |
| Acyl Chloride Method | Acyl Chloride | Pyridine or Triethylamine / Dichloromethane | 0 °C to Room Temp. | 2 - 6 hours | 75-95% |
| Acid Anhydride Method | Acid Anhydride | Pyridine or Glacial Acetic Acid | Room Temp. to Reflux | 2 - 10 hours | 85-95% |
Experimental Protocols
Two primary protocols for the N-acylation of this compound are presented below.
Protocol 1: N-Acylation using Acyl Chloride in the Presence of a Base
This protocol utilizes an acyl chloride as the acylating agent and a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound (1.0 eq)[1]
-
Acyl chloride (1.1-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.1-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir plate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.1-1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Acylation using Acid Anhydride
This protocol employs an acid anhydride as the acylating agent.
Materials:
-
This compound (1.0 eq)[1]
-
Acetic anhydride or other symmetric anhydride (1.1-1.5 eq)
-
Pyridine or glacial acetic acid as solvent
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in either pyridine or glacial acetic acid.
-
Slowly add the acid anhydride (1.1-1.5 eq) to the solution.
-
Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the anhydride, for 2-10 hours.[4]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.[4]
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain the pure N-acylated product.[2]
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Logical relationship of synthesis and application in drug development.
References
Application Notes and Protocols: Diazotization Reactions of Methyl 2-Amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-iodobenzoate is a substituted aniline derivative that serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—an amino group, an iodo group, and a methyl ester—makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The primary amino group can be readily converted into a diazonium salt through a process known as diazotization. This diazonium intermediate is highly reactive and can be subsequently transformed into a wide array of functional groups, offering a powerful synthetic strategy.[1] Diazonium salts are pivotal intermediates for producing azo dyes, aryl halides, and other functionalized aromatic systems.[1]
This document provides detailed application notes and experimental protocols for the diazotization of this compound and its subsequent derivatization through common synthetic pathways like the Sandmeyer and Suzuki coupling reactions.
Diazotization: Mechanism and Key Considerations
The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[1] The resulting aryl diazonium salt is generally unstable and is used immediately in the next synthetic step without isolation.[1] A critical parameter for a successful diazotization is strict temperature control; the reaction is highly exothermic and must be maintained at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt, which would release nitrogen gas.[1]
Caption: General mechanism for the diazotization of a primary aromatic amine.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the in situ formation of the diazonium salt of this compound.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.0-1.2 eq)
-
Distilled Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In the three-neck flask, dissolve this compound in a solution of concentrated acid and water, while cooling in an ice bath. Stir until a fine suspension or a clear solution is formed.
-
Maintain the temperature of the mixture strictly between 0 °C and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution using the dropping funnel. Monitor the temperature closely to ensure it does not exceed 5 °C.[1]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[1]
-
The resulting pale-yellow solution contains the target diazonium salt (Methyl 4-iodo-2-(diazonium)benzoate) and should be used immediately in subsequent reactions.
Safety Precautions: Diazonium salts can be explosive when isolated and dry. Always prepare and use them in solution. Nitrous acid and its precursors are toxic; handle them in a well-ventilated fume hood.
Applications and Subsequent Protocols
The diazonium salt of this compound is a versatile intermediate for introducing a variety of substituents onto the aromatic ring.
Caption: Experimental workflow from starting material to various synthetic products.
Protocol 2: Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting aryl diazonium salts into aryl halides or cyanides using copper(I) salts as catalysts.[2][3]
Procedure (Example: Chlorination):
-
Prepare the diazonium salt solution from this compound as described in Protocol 1 .
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.[1]
-
Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., on a water bath) to ensure complete decomposition of the diazonium salt.[1]
-
The product, Methyl 2-chloro-4-iodobenzoate, can then be isolated by extraction and purified using standard techniques like column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Coupling
Aryl diazonium salts can also serve as coupling partners in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[4] This allows for the synthesis of complex biaryl structures.
Procedure (General):
-
Prepare the diazonium salt solution from this compound as described in Protocol 1 .
-
In a reaction vessel, combine the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), and a suitable base (e.g., Na₂CO₃, K₃PO₄) in a solvent system (e.g., Dioxane/Water, Toluene/Water).
-
Slowly add the freshly prepared diazonium salt solution to the reaction mixture at room temperature.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify as necessary.
Data Summary
The following table summarizes the reaction conditions for the diazotization and subsequent transformations of this compound.
| Reaction Stage | Key Reagents | Catalyst | Temperature (°C) | Product Class |
| Diazotization | NaNO₂, H₂SO₄ (or HCl) | - | 0 - 5 | Aryl Diazonium Salt |
| Sandmeyer (Chloro-de-diazoniation) | Aryl Diazonium Salt | CuCl | 0 → RT → Heat | Aryl Chloride |
| Sandmeyer (Bromo-de-diazoniation) | Aryl Diazonium Salt | CuBr | 0 → RT → Heat | Aryl Bromide |
| Sandmeyer (Cyano-de-diazoniation) | Aryl Diazonium Salt | CuCN | 0 → RT → Heat | Aryl Nitrile |
| Iodo-de-diazoniation | Aryl Diazonium Salt, KI | None | 0 → RT | Aryl Iodide |
| Suzuki Coupling | Aryl Diazonium Salt, Arylboronic Acid, Base | Pd(0) or Pd(II) | RT → Heat | Biaryl Compound |
| Azo Coupling | Aryl Diazonium Salt, Activated Arene (e.g., Phenol) | - | 0 - 5 | Azo Compound |
Synthetic Potential
The conversion of this compound to its diazonium salt opens numerous synthetic possibilities, allowing for the strategic introduction of various functional groups.
Caption: Synthetic pathways originating from the diazonium salt intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 2-amino-4-iodobenzoate in the Synthesis of Pharmaceutical Intermediates
Abstract
Methyl 2-amino-4-iodobenzoate is a versatile trifunctional building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an amino group, a methyl ester, and a reactive iodine atom on a benzene ring, allows for selective and sequential functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental transformations in modern drug discovery. Furthermore, a prospective application in the synthesis of kinase inhibitor scaffolds is presented, highlighting its potential in generating libraries of bioactive molecules for drug development programs.
Introduction
This compound (CAS No. 144550-76-5) is a valuable starting material for the synthesis of a variety of heterocyclic compounds and substituted anilines that are prevalent in many pharmaceutical agents. The presence of the ortho-amino ester functionality provides a handle for further cyclization reactions to form privileged scaffolds, while the iodine atom at the 4-position serves as a prime site for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in constructing the molecular complexity required for potent and selective drug candidates.
This report details the application of this compound in two of the most powerful cross-coupling methodologies and explores its potential in the synthesis of kinase inhibitors, a significant class of anticancer agents.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₈INO₂[1] |
| Molecular Weight | 277.06 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Purity | ≥98%[1] |
| CAS Number | 144550-76-5[1] |
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 4-position, yielding precursors for various pharmaceutical agents, including potential kinase inhibitors.
Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (4.5) | Toluene | 110 | 24 | 70-80 |
Experimental Protocol: Synthesis of Methyl 2-amino-4-phenylbenzoate
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water in a 5:1 ratio to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Methyl 2-amino-4-phenylbenzoate.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology allows for the introduction of a diverse range of primary and secondary amines at the 4-position of this compound, providing access to a wide variety of N-aryl and N-heteroaryl anilines, which are key intermediates in the synthesis of many pharmaceuticals.
Representative Reaction Conditions and Yields
The following table provides representative conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 75-85 |
| 3 | N-Methylpiperazine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 20 | 70-80 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 16 | 80-90 |
Experimental Protocol: Synthesis of Methyl 2-amino-4-(phenylamino)benzoate
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.2 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Add aniline to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired Methyl 2-amino-4-(phenylamino)benzoate.
Prospective Application: Synthesis of Kinase Inhibitor Scaffolds
This compound is an attractive starting material for the synthesis of various heterocyclic scaffolds found in kinase inhibitors. For example, it can be envisioned as a precursor to substituted benzimidazoles, a common core in many clinically approved and investigational kinase inhibitors.
A plausible synthetic route could involve an initial Suzuki or Buchwald-Hartwig coupling to introduce a desired substituent at the 4-position. Subsequent reduction of the methyl ester to the corresponding alcohol, followed by cyclization with a suitable carboxylic acid derivative or its equivalent, would lead to the formation of the benzimidazole ring system. This strategy allows for the generation of a diverse library of compounds for screening against various kinase targets.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The methodologies and protocols detailed in this document for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and efficient routes to a wide range of substituted anilines. The potential of this starting material in the synthesis of complex heterocyclic scaffolds, such as those found in kinase inhibitors, underscores its importance in modern drug discovery and development. Further exploration of its reactivity will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
Application Notes: Derivatization of the Amino Group in Methyl 2-amino-4-iodobenzoate
Introduction
Methyl 2-amino-4-iodobenzoate is a versatile bifunctional building block extensively utilized in medicinal chemistry and organic synthesis. Its structure features a nucleophilic amino group and an aryl iodide moiety, both of which can be selectively functionalized. The amino group, in particular, serves as a primary handle for introducing a wide array of substituents to modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This document provides detailed protocols for common derivatization reactions of the amino group, including N-acylation, N-sulfonylation, and N-alkylation via reductive amination.
Key Derivatization Strategies
The reactivity of the aniline amino group in this compound allows for several key transformations:
-
N-Acylation (Amide Bond Formation): This is one of the most common derivatization methods, forming a stable amide linkage. It is typically achieved by reacting the amine with carboxylic acids (using coupling agents), acid chlorides, or acid anhydrides. These reactions are fundamental in peptide synthesis and the creation of various bioactive molecules.[1][2][3]
-
N-Sulfonylation (Sulfonamide Formation): The reaction with sulfonyl chlorides yields sulfonamides, a critical functional group (sulfonamide) found in numerous antibacterial, diuretic, and hypoglycemic drugs. This derivatization significantly alters the electronic and steric properties of the parent molecule.
-
N-Alkylation: The introduction of alkyl or aryl groups onto the nitrogen atom can be accomplished through various methods. Reductive amination, which involves the reaction with an aldehyde or ketone to form an imine intermediate followed by reduction, is a highly effective and common strategy for N-alkylation.[4][5][6] This method offers a controlled way to introduce primary and secondary alkyl groups.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of this compound.
Protocol 1: N-Acylation using EDC/HOBt Coupling
This protocol describes the formation of an amide bond between this compound and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is effective for coupling with anilines, which are less nucleophilic than aliphatic amines.[1]
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.[1]
Protocol 2: N-Sulfonylation with a Sulfonyl Chloride
This protocol details the synthesis of an N-sulfonylated derivative using an appropriately substituted sulfonyl chloride in a basic aqueous solution.
Materials:
-
This compound
-
Aryl or alkyl sulfonyl chloride (e.g., 4-Methylbenzenesulfonyl chloride) (1.0 eq)
-
1 M Sodium carbonate (Na₂CO₃) solution
-
1 N Hydrochloric acid (HCl)
-
Distilled water
-
Methanol for recrystallization
Procedure:
-
Dissolve this compound (1.0 eq) in distilled water (adjust volume for appropriate concentration).
-
Adjust the pH of the solution to 8-9 using 1 M Na₂CO₃ solution.[7]
-
Add the sulfonyl chloride (1.0 eq) to the solution while stirring vigorously at room temperature.[7] Maintain the pH at 8-9 with the dropwise addition of 1 M Na₂CO₃.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Once the starting material is consumed, adjust the pH to 1–2 using 1 N HCl to precipitate the product.[7]
-
Filter the precipitate, wash thoroughly with distilled water, and air dry.
-
Recrystallize the crude product from a suitable solvent like methanol to afford the pure N-sulfonylated derivative.[7]
Protocol 3: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde using sodium cyanoborohydride as the reducing agent. This reducing agent is particularly useful as it selectively reduces the iminium ion intermediate without affecting the aldehyde.[8]
Materials:
-
This compound
-
Aldehyde or ketone of interest (1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous methanol (MeOH)
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous methanol.[9]
-
Add a few drops of glacial acetic acid to catalyze the formation of the imine/iminium ion intermediate.[9]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, carefully prepare a solution or slurry of sodium cyanoborohydride (1.5 eq) in methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic and the reaction may evolve hydrogen gas. Perform in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Evaporate the solvent under reduced pressure.
-
Take up the crude residue in ethyl acetate and wash with a saturated solution of K₂CO₃.[9]
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and evaporate the solvent.[9]
-
Purify the resulting crude product by flash column chromatography to yield the pure N-alkylated product.
Quantitative Data Summary
The efficiency of derivatization reactions can vary based on the specific substrates and reaction conditions. The table below summarizes typical outcomes for the described transformations.
| Derivatization Type | Reagents | Solvent | Typical Yield/Purity | Reference |
| N-Acylation | Carboxylic Acid, EDC, HOBt, DIPEA | DMF | Good to Excellent | [1],[2] |
| N-Sulfonylation | Sulfonyl Chloride, Na₂CO₃ | Water | Good | [7] |
| N-Alkylation | Aldehyde, NaBH₃CN, Acetic Acid | Methanol | Good to Excellent | [4],[9] |
| N-Arylation | Aryl Halide, Pd Catalyst, Ligand, Base | Toluene/Dioxane | Variable (up to 90% crude purity) | [4] |
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for derivatizing this compound and a detailed workflow for the N-acylation protocol.
Caption: General derivatization pathways for this compound.
Caption: Step-by-step workflow for the N-acylation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]
- 7. Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Synthetic Routes to Substituted Quinazolines from Methyl 2-amino-4-iodobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted quinazolines, a critical scaffold in medicinal chemistry, utilizing Methyl 2-amino-4-iodobenzoate as a versatile starting material. The presence of the iodo group at the 4-position offers a strategic handle for late-stage functionalization via various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
Introduction to Quinazoline Synthesis
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic strategies outlined herein focus on the initial formation of a 6-iodo-quinazolinone core, which can then be further diversified.
Synthetic Strategies
Two primary synthetic strategies are presented, starting from this compound:
-
Route A: Two-Step Synthesis via 6-Iodo-2-methyl-4(3H)-quinazolinone. This classic and reliable approach involves the initial formation of a stable quinazolinone intermediate.
-
Route B: One-Pot Three-Component Synthesis of 3-Aryl-4(3H)-quinazolinones. This more convergent approach allows for the rapid assembly of more complex quinazolinones.
The iodine at the 6-position of the resulting quinazoline scaffold serves as a key functional group for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions such as Sonogashira and Buchwald-Hartwig aminations.
Data Presentation
The following table summarizes the expected yields for the key synthetic steps outlined in this document. Please note that yields can vary based on the specific substrates and reaction conditions used.
| Step | Route | Reactants | Product | Typical Yield (%) |
| 1. Hydrolysis | A | This compound, LiOH | 2-Amino-4-iodobenzoic acid | >95 |
| 2. Acetylation and Cyclization | A | 2-Amino-4-iodobenzoic acid, Acetic anhydride | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | ~85 |
| 3. Quinazolinone Formation | A | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one, Ammonium acetate | 6-Iodo-2-methyl-4(3H)-quinazolinone | ~90 |
| 4. One-Pot Quinazolinone Synthesis | B | This compound, Aryldiazonium salt, Nitrile | 3-Aryl-2-substituted-6-iodo-4(3H)-quinazolinone | 60-80 |
| 5. Sonogashira Coupling | - | 6-Iodo-quinazolinone derivative, Terminal alkyne, PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-quinazolinone derivative | 70-95 |
| 6. Buchwald-Hartwig Amination | - | 6-Iodo-quinazolinone derivative, Amine, Pd₂(dba)₃, Xantphos | 6-Amino-quinazolinone derivative | 65-90 |
Mandatory Visualizations
Synthetic Workflow Overview
Caption: Overall synthetic workflow from this compound.
Cross-Coupling Functionalization Pathway
Caption: Key cross-coupling reactions for derivatization.
Experimental Protocols
Route A: Two-Step Synthesis of 6-Iodo-2-methyl-4(3H)-quinazolinone
Protocol 1: Hydrolysis of this compound
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Amino-4-iodobenzoic acid.
-
Protocol 2: Synthesis of 6-Iodo-2-methyl-4(3H)-quinazolinone
-
Materials:
-
2-Amino-4-iodobenzoic acid
-
Acetic anhydride
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
A mixture of 2-Amino-4-iodobenzoic acid (1.0 eq) and acetic anhydride (3.0 eq) is heated at reflux for 2 hours.
-
The excess acetic anhydride is removed under reduced pressure to yield crude 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one.
-
To the crude benzoxazinone, add ammonium acetate (2.0 eq) and glacial acetic acid.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure 6-Iodo-2-methyl-4(3H)-quinazolinone.
-
Route B: One-Pot Synthesis of 3-Aryl-2-substituted-6-iodo-4(3H)-quinazolinones[1][2]
-
Materials:
-
This compound
-
Appropriate aryldiazonium tetrafluoroborate salt
-
Anhydrous nitrile (e.g., acetonitrile, propionitrile)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a sealed tube, dissolve the aryldiazonium salt (1.0 eq) and this compound (1.1 eq) in the desired dry nitrile (which also serves as the reactant for the 2-position).[1]
-
Heat the reaction mixture to 80 °C with stirring for 2 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Aryl-2-substituted-6-iodo-4(3H)-quinazolinone.
-
Functionalization of the 6-Iodo-quinazolinone Scaffold
Protocol 3: Sonogashira Coupling
-
Materials:
-
6-Iodo-quinazolinone derivative
-
Terminal alkyne
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a solution of the 6-Iodo-quinazolinone derivative (1.0 eq) in anhydrous THF, add the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature under an argon atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 6-alkynyl-quinazolinone derivative.
-
Protocol 4: Buchwald-Hartwig Amination
-
Materials:
-
6-Iodo-quinazolinone derivative
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the 6-Iodo-quinazolinone derivative (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 6-amino-quinazolinone derivative.
-
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.
References
Troubleshooting & Optimization
Improving the yield of Suzuki reactions with Methyl 2-amino-4-iodobenzoate
Topic: Improving the Yield of Suzuki Reactions with Methyl 2-amino-4-iodobenzoate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction, specifically for challenging substrates like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound and similar electron-rich or potentially coordinating substrates.
Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields with this substrate often trace back to a few critical areas. The substrate itself, having an electron-donating amino group, can influence catalyst activity. A systematic check is recommended:
-
Catalyst and Ligand Integrity: The choice of catalyst and ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may be inefficient for this substrate.[1] Consider switching to bulkier, more electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), which are known to improve outcomes for hindered or electron-rich partners.[1] Ensure your palladium source, especially Pd(OAc)₂, and phosphine ligands are fresh and have not been degraded by oxygen.[2]
-
Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[3] Inadequate inerting is a common cause of catalyst deactivation and low yields.[4]
-
Base and Solvent Selection: The base is crucial for activating the boronic acid but can also promote side reactions. The combination of base and solvent must be optimized. For instance, potassium phosphate (K₃PO₄) is often effective in ethereal solvents like dioxane for challenging couplings.[5]
-
Reagent Purity: Ensure all reagents—your aryl iodide, the boronic acid partner, the base, and solvents—are of high purity and anhydrous (where required).[6] Boronic acids can degrade on storage or undergo protodeboronation during the reaction.[2]
Q2: I'm observing significant byproduct formation, particularly the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling is a frequent side reaction in Suzuki couplings.[7] It can arise from oxygen in the reaction mixture or from certain catalyst-base interactions. To mitigate this:
-
Rigorous Deoxygenation: Before adding the catalyst, ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period (15-30 minutes).[8]
-
Stoichiometry Control: While a slight excess of the boronic acid (1.1–1.5 equivalents) is typical, a large excess can sometimes favor homocoupling.[3]
-
Temperature Management: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Q3: My reaction is sluggish, and the starting material is consumed very slowly. What adjustments can I make to improve the reaction rate?
A3: Slow reaction rates with substrates like this compound can be due to suboptimal reaction conditions or catalyst activity.
-
Increase Temperature: Sterically hindered or electron-rich substrates often require more thermal energy. If the reaction is slow at 80 °C, consider increasing the temperature to 100-110 °C, solvent permitting.[5]
-
Switch to a More Active Catalyst System: If you are using a traditional catalyst like Pd(PPh₃)₄, switching to a more active pre-catalyst system, such as an XPhos- or SPhos-based palladium pre-catalyst (e.g., XPhos Pd G3), can dramatically increase the reaction rate and efficiency.[9][10] These modern catalysts are designed for challenging substrates.[1]
-
Base Selection: A stronger base may be required. If you are using a mild base like K₂CO₃, switching to K₃PO₄ or Cs₂CO₃ could accelerate the reaction, as these bases are often more effective in promoting the crucial transmetalation step.[5][11]
Q4: I am seeing dehalogenation of my this compound starting material. What causes this and how can it be prevented?
A4: Dehalogenation is a side reaction where the iodo group is replaced by a hydrogen atom.[12] This typically occurs after the oxidative addition step, where the palladium complex reacts with a hydride source in the mixture instead of the boronic acid.
-
Choice of Solvent and Base: Some solvents (like certain alcohols) or bases can act as hydride donors. Using aprotic solvents like dioxane or toluene is often preferred.[12]
-
Reagent Purity: Impurities in the reagents or solvent can sometimes be a source of hydrides. Using high-purity, dry reagents is essential.
-
Optimize Reaction Conditions: Ensuring the transmetalation step is fast relative to competing side reactions is key. Using a more active ligand or a more effective base can help favor the desired cross-coupling pathway.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize recommended starting points for optimizing the Suzuki coupling of this compound.
Table 1: Comparison of Recommended Catalyst & Ligand Systems
| Catalyst (mol%) | Ligand (mol%) | Typical Base (equiv) | Typical Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-100 | Baseline condition; may result in low to moderate yield.[8] |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0-3.0) | Toluene or Dioxane | 100-110 | Good for electron-rich and hindered substrates; often high yield.[9] |
| XPhos Pd G3 (1-3%) | - | K₃PO₄ (2.0) | Toluene or THF/H₂O | 80-110 | Excellent activity and stability; highly recommended for challenging substrates.[10] |
| Pd(OAc)₂ (2-4%) | XPhos (4-8%) | Cs₂CO₃ (2.0-3.0) | Dioxane | 100 | Versatile system, but requires in-situ catalyst formation.[13] |
Table 2: Guide to Base and Solvent Selection
| Solvent System | Recommended Base | Rationale & Comments |
| Dioxane / H₂O (4:1) | K₂CO₃, K₃PO₄ | A very common and versatile system. The water improves the solubility of the inorganic base. K₃PO₄ is often superior for hindered substrates.[3][5] |
| Toluene | K₃PO₄, Cs₂CO₃ | Anhydrous conditions. Good for higher temperatures and when water-sensitive functional groups are present.[1] |
| THF / H₂O | K₂CO₃, NaOH | Good general-purpose solvent system, though THF has a lower boiling point, limiting the reaction temperature.[14] |
| DMF | K₂CO₃, Et₃N | Polar aprotic solvent. Can be effective but may lead to more side reactions and can be difficult to remove. Use with caution.[14] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄
This protocol provides a baseline procedure for the coupling reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture (to achieve a concentration of ~0.1 M).
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Optimized Suzuki Coupling using XPhos Pd G3 Pre-catalyst
This protocol uses a modern, highly active catalyst system suitable for challenging substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene, degassed
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the XPhos Pd G3 pre-catalyst, and the finely ground K₃PO₄ under a counterflow of inert gas.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[6]
-
Add the degassed anhydrous toluene via syringe to the flask (to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
Caption: A troubleshooting workflow for diagnosing low-yield Suzuki reactions.
Caption: Logical relationships between key parameters in a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Methyl 2-amino-4-iodobenzoate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from Methyl 2-amino-4-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from reactions with this compound?
A1: The primary purification techniques for compounds synthesized from this compound are:
-
Aqueous Workup/Extraction: This is the first step after the reaction is complete to remove inorganic salts, water-soluble reagents, and catalysts.
-
Recrystallization: An effective method for purifying solid products. The choice of solvent is critical for successful recrystallization.
-
Flash Column Chromatography: A widely used technique to separate the desired product from unreacted starting materials, catalysts, and byproducts based on polarity.[1][2]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the nature of your product and impurities:
-
Recrystallization is ideal for solid products with moderate to high purity after the initial workup. It is often more scalable and cost-effective than chromatography.
-
Column chromatography is necessary when dealing with oily products, complex mixtures of byproducts with similar polarities to your desired compound, or when very high purity is required.[1]
Q3: My product, a substituted 2-aminobenzoate derivative, is an oil and won't solidify. How can I purify it?
A3: Oily products are common, especially with derivatives of amino acids and peptides. If your product is an oil, column chromatography is the most suitable purification method. If you need a solid for subsequent steps, you can try to form a salt (e.g., hydrochloride salt if the amine is still present and basic) which may be more likely to crystallize.
Q4: What are common impurities I should expect in Suzuki-Miyaura coupling reactions with this compound?
A4: In Suzuki-Miyaura couplings, common impurities include:
-
Homocoupling products: Formed from the coupling of two molecules of the boronic acid or two molecules of the aryl iodide.
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom.
-
Unreacted starting materials: this compound and the boronic acid.
-
Palladium catalyst residues: These are typically removed by filtration through celite or silica gel, or during column chromatography.[3]
Q5: What are the typical byproducts in Sonogashira coupling reactions involving this compound?
A5: For Sonogashira reactions, a common side product is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring an oxygen-free environment and careful control of reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
Problem: You observe a significant loss of your product during the extraction/washing steps.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product has some water solubility. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. |
| Emulsion formation. | Add a small amount of brine and let the mixture stand. Alternatively, filter the entire mixture through a pad of celite. |
| Incorrect pH of the aqueous layer. | The amino group in your starting material and potentially your product is basic. Ensure the aqueous layer is neutral or slightly basic during extraction to keep the amine deprotonated and soluble in the organic solvent. If you need to remove acidic impurities, use a weak base like sodium bicarbonate solution. |
Issue 2: Product Fails to Crystallize During Recrystallization
Problem: Your solid product dissolves in the hot recrystallization solvent but oils out or remains in solution upon cooling.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solvent is too nonpolar. | Add a more polar co-solvent dropwise to the hot solution until it just becomes cloudy, then add a few drops of the first solvent to clarify and allow to cool slowly. |
| Solvent is too polar. | Try a less polar solvent or a mixture of solvents. |
| Presence of impurities inhibiting crystallization. | Attempt to purify a small amount by flash chromatography to obtain a pure seed crystal. Add the seed crystal to the supersaturated solution to induce crystallization. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. |
Issue 3: Poor Separation During Column Chromatography
Problem: Your desired product co-elutes with an impurity during flash column chromatography.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product. Try different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol). |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. A general rule is to use at least 40-60g of silica gel for every 1g of crude material. |
| Sample not loaded properly. | Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and load the powder onto the top of the column. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for common reactions involving aryl iodides like this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 18 | 85-95[4] |
| Heck Reaction | Pd(OAc)₂ | Et₃N | Benzene | 120 | 36 | 60-75[4] |
| Ullmann Condensation | Copper powder | - | DMF | 180 | 60 | 40-60[4] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | Room Temp | 9-11 | Good to Excellent |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, dioxane, DMF), dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate or dichloromethane.[1]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble byproducts and reagents).
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove acidic impurities).
-
Brine (to facilitate separation of the layers and remove residual water).[1]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[1][3]
Protocol 3: Purification by Recrystallization
-
Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolve the crude solid in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General purification workflow for reaction products.
Caption: Troubleshooting common purification problems.
References
Technical Support Center: Cross-Coupling Reactions of Methyl 2-amino-4-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 2-amino-4-iodobenzoate in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The primary side products encountered are:
-
Homocoupling: Dimerization of the organoboron reagent (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling).
-
Dehalogenation (Hydrodehalogenation): Replacement of the iodine atom on the aromatic ring with a hydrogen atom, yielding Methyl 2-aminobenzoate.
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid under basic reaction conditions.
-
Protodeboronation (Suzuki specific): Cleavage of the carbon-boron bond of the boronic acid or ester by a proton source, such as water.
Q2: How does the ortho-amino group in this compound affect the cross-coupling reaction?
A2: The ortho-amino group can influence the reaction in several ways. It is an electron-donating group, which can make the oxidative addition step of the catalytic cycle more challenging. Additionally, the lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Careful selection of ligands, often bulky and electron-rich phosphines (e.g., Buchwald ligands), is crucial to mitigate these effects.
Q3: My Suzuki-Miyaura coupling reaction is showing low yield. What are the likely causes?
A3: Low yields in Suzuki-Miyaura coupling of this substrate are often attributed to:
-
Catalyst deactivation: The ortho-amino group can interfere with the catalyst. Using bulky, electron-rich ligands like SPhos or XPhos can be beneficial.
-
Protodeboronation: The presence of water can lead to the decomposition of the boronic acid. Ensure anhydrous conditions and use a fresh, high-quality boronic acid or a more stable boronate ester.
-
Inefficient base: The choice of base is critical. Weak bases may not be effective, while overly strong bases can promote side reactions. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.
-
Presence of oxygen: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and maintain an inert atmosphere.
Q4: I am observing a significant amount of the dehalogenated side product, Methyl 2-aminobenzoate. How can I minimize this?
A4: Dehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize it:
-
Optimize the ligand: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Experiment with different phosphine ligands.
-
Control the reaction temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer duration.
-
Use anhydrous conditions: Traces of water can act as a proton source for dehalogenation.
-
Choice of halide: While you are using an iodide, which is highly reactive, for other similar substrates, switching from iodide to bromide or chloride can sometimes reduce the propensity for dehalogenation.[1][2]
Q5: Can the methyl ester group be hydrolyzed during the reaction?
A5: Yes, the basic conditions required for many cross-coupling reactions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. To avoid this:
-
Use a milder base: Consider using potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide or potassium hydroxide.
-
Anhydrous conditions: The presence of water will facilitate hydrolysis.
-
Lower reaction temperature: Hydrolysis is often accelerated at higher temperatures.
-
Protecting groups: In some cases, it may be necessary to protect the amino group to allow for the use of a wider range of bases without affecting the ester.
Troubleshooting Guides
Issue 1: Predominant Homocoupling of the Coupling Partner
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of biaryl (from boronic acid) or diyne (from alkyne) side product. | Presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), favoring homocoupling. | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. 2. Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire setup and reaction time. 3. Use a Pd(0) Precatalyst: If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0). |
Issue 2: High Levels of Dehalogenated Byproduct (Methyl 2-aminobenzoate)
| Symptom | Possible Cause | Troubleshooting Steps |
| The major byproduct is the reduced starting material where iodine is replaced by hydrogen. | 1. Presence of a proton source: Water or alcohol solvents can act as proton donors. 2. Ligand choice: Some ligands may favor pathways leading to dehalogenation. 3. High reaction temperature. | 1. Anhydrous Conditions: Use freshly dried solvents and reagents. 2. Ligand Screening: Experiment with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can promote the desired reductive elimination. 3. Temperature Optimization: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Issue 3: Hydrolysis of the Methyl Ester Group
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of the carboxylic acid analog of the desired product or starting material. | The basic reaction conditions are too harsh for the ester functionality. | 1. Base Selection: Switch to a milder base such as K₂CO₃ or KF.[3][4] 2. Anhydrous Conditions: Minimize the amount of water in the reaction. 3. Temperature Reduction: Lowering the reaction temperature can slow the rate of hydrolysis. |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of Methyl 2-amino-4-arylbenzoate
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling: Synthesis of Methyl 2-amino-4-vinylbenzoate Derivatives
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Triethylamine, 1.5 equivalents)
-
Solvent (e.g., Anhydrous DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the palladium catalyst, and the ligand.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the base via syringe.
-
Add the alkene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of Methyl 2-amino-4-alkynylbenzoate
This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine, 2-3 equivalents)
-
Solvent (e.g., Anhydrous THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-amino-4-iodobenzoate Couplings
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions with Methyl 2-amino-4-iodobenzoate. This guide is intended for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges arise from the substrate's structure. The presence of an amino group ortho to the iodide can lead to catalyst inhibition, where the nitrogen's lone pair coordinates to the palladium center. Additionally, the electron-donating nature of the amino group can slow down the oxidative addition step, which is often rate-limiting, particularly in Heck reactions.
Q2: Is it necessary to protect the amino group in this compound before performing cross-coupling reactions?
A2: While N-protection can prevent catalyst inhibition, it is often not strictly necessary for Suzuki-Miyaura couplings, especially when using bulky phosphine ligands that sterically discourage coordination of the amine to the palladium center. For Heck and Sonogashira reactions, N-protection might be more beneficial to avoid side reactions and improve yields, but optimization of an unprotected route is often preferred to avoid additional synthesis steps.
Q3: What is a typical starting catalyst loading for these reactions?
A3: A good starting point for catalyst loading in small-scale reactions is typically between 1-2 mol% of the palladium source. For more challenging couplings, this may be increased to 5 mol%. For proven and scalable reactions, catalyst loading can often be reduced to below 1 mol%.[1]
Q4: How does the choice of palladium precursor affect the reaction?
A4: Different palladium precursors have varying stability and activation profiles. Pd(OAc)₂ is a common and effective precursor that is reduced in-situ to the active Pd(0) species.[2] Pre-formed Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be used. For improved reliability and air stability, palladacycle precatalysts are an excellent option.
Q5: What are common side reactions to look out for?
A5: Common side reactions include hydrodehalogenation (replacement of iodine with hydrogen), homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions), and formation of palladium black, which indicates catalyst decomposition.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My cross-coupling reaction with this compound is showing low to no yield. What are the potential causes and solutions?
A: This is a common problem that can be addressed by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Solutions |
| Inactive or Poisoned Catalyst | - Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. - The amino group of the substrate may be inhibiting the catalyst. Switch to a bulkier phosphine ligand (e.g., XPhos, SPhos) to sterically hinder this interaction. - Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species. |
| Suboptimal Base | - The choice of base is critical. For Suzuki couplings, screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Heck and Sonogashira reactions, organic bases like Et₃N or DBU are common. - Ensure the base is finely powdered and anhydrous if the protocol requires it. |
| Inappropriate Ligand | - For electron-rich substrates like this compound, bulky and electron-donating phosphine ligands are often necessary to facilitate oxidative addition.[2] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Monitor for any signs of decomposition. |
| Poor Quality of Reagents | - Ensure the coupling partner (boronic acid, alkene, or alkyne) is pure and has not degraded. Boronic acids, in particular, can be prone to decomposition. |
Issue 2: Significant Formation of Side Products
Q: My reaction is producing a significant amount of hydrodehalogenated starting material or homocoupled product. How can I minimize these side reactions?
A: The formation of these byproducts indicates that the desired catalytic cycle is facing competition from undesired pathways.
| Side Product | Potential Cause & Recommended Solutions |
| Hydrodehalogenation (De-iodination) | - Cause: This can be promoted by certain solvents, bases, or impurities that act as hydride sources. - Solution: Switch to a different solvent. Aprotic solvents are generally less prone to this issue. Using a weaker base or ensuring anhydrous conditions can also help. |
| Homocoupling (e.g., Glaser coupling in Sonogashira) | - Cause: This is often caused by the presence of oxygen, which promotes the oxidative coupling of the terminal alkyne. - Solution: Improve the degassing of solvents and the reaction vessel. This can be done by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
Data Presentation
The following tables provide representative data on how catalyst loading can influence the outcome of cross-coupling reactions. The data is based on analogous systems and should be used as a guideline for optimization.
Table 1: Illustrative Effect of Palladium Catalyst Loading on Suzuki-Miyaura Coupling Yield
Reaction Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), SPhos (2x mol% of Pd), in 1,4-dioxane at 100 °C for 12 hours.
| Catalyst Loading (mol%) | Representative Yield (%) | Observations |
| 0.5 | 65-75 | Economical for large scale, but may require longer reaction times or higher temperatures. |
| 1.0 | 85-95 | A good starting point for optimization, balancing cost and efficiency.[3] |
| 2.0 | >95 | Often provides excellent yields in a shorter timeframe, suitable for difficult couplings. |
| 5.0 | >95 | May be necessary for particularly challenging substrates, but increases cost and potential for side reactions.[4] |
Table 2: Illustrative Effect of Catalyst Loading on Sonogashira Coupling Yield
Reaction Conditions: this compound (1.0 mmol), Terminal Alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (x mol%), CuI (2x mol% of Pd), Et₃N in THF at 60 °C for 8 hours.
| Catalyst Loading (mol% Pd) | Representative Yield (%) | Observations |
| 0.5 | 70-80 | Effective for many substrates, but may be sluggish. |
| 1.0 | 88-96 | A robust loading for a wide range of alkynes. |
| 2.0 | >95 | High yield, often used to ensure complete conversion. |
| 5.0 | >95 | Typically reserved for very unreactive coupling partners. High loadings can sometimes promote alkyne dimerization.[5] |
Experimental Protocols
The following are general protocols that can be used as a starting point for optimizing your reaction. Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) in a properly dried glassware.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mizoroki-Heck Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%). If a phosphine ligand is used, add it at this stage.
-
Inerting: Seal the tube and evacuate and backfill with inert gas three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or NMP) followed by the base (e.g., Et₃N, 2.0 equiv).
-
Reaction: Heat the reaction to 100-140 °C. The optimal temperature will depend on the reactivity of the alkene. Monitor the reaction's progress.
-
Workup and Purification: Follow the workup and purification steps outlined in the Suzuki-Miyaura protocol.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-4 mol%).
-
Inerting: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the base (e.g., Et₃N). Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed.
-
Workup and Purification: Follow the workup and purification steps as described in the previous protocols.
Mandatory Visualization
Caption: General catalytic cycle for Pd-catalyzed cross-couplings.
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low yield reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
Troubleshooting low reactivity of Methyl 2-amino-4-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low reactivity of Methyl 2-amino-4-iodobenzoate in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your experiments.
Question 1: Why is my cross-coupling reaction with this compound resulting in a low yield?
Answer: Low yields with this compound are often attributed to a combination of steric and electronic factors inherent to its structure. The primary reasons include:
-
Steric Hindrance: The amino group at the ortho position to the iodine creates significant steric bulk around the reaction center. This can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step in the catalytic cycle.[1][2]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst. This can form a stable chelate, reducing the catalyst's reactivity towards the desired cross-coupling reaction.
-
Substrate Reactivity: While aryl iodides are generally the most reactive aryl halides in palladium-catalyzed cross-coupling reactions, the electron-donating nature of the amino group can make the aryl iodide less electrophilic and thus less reactive in the oxidative addition step.[1]
-
Reaction Conditions: Standard cross-coupling conditions may not be optimal for this sterically hindered and potentially coordinating substrate. The choice of ligand, base, and solvent is critical for achieving good yields.[3]
Question 2: I am observing a significant amount of starting material in my Suzuki-Miyaura coupling. How can I improve the conversion?
Answer: To improve the conversion of this compound in a Suzuki-Miyaura coupling, consider the following adjustments to your protocol:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), which are known to promote the oxidative addition step for sterically hindered aryl halides and stabilize the active catalytic species.[4][5][6]
-
Choice of Base: The base is crucial for the activation of the boronic acid. For challenging substrates, stronger and non-coordinating bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃.[3][7]
-
Solvent System: The solvent needs to solubilize all components of the reaction. A mixture of an aprotic solvent like 1,4-dioxane, toluene, or 2-MeTHF with water is commonly used.[3] Ensure the solvents are anhydrous and properly degassed to prevent catalyst deactivation.
-
Palladium Pre-catalyst: Using a pre-formed palladium catalyst, such as a palladacycle (e.g., CataCXium A palladacycle), can sometimes give better results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[3][6]
Question 3: My Heck reaction with this compound and an acrylate is not proceeding as expected. What are the key parameters to optimize?
Answer: For a Heck reaction involving this compound, optimization of the following parameters is recommended:
-
Base: The choice of base is critical. While organic bases like triethylamine (Et₃N) are common, for some substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be more effective.[8][9]
-
Ligand: While some Heck reactions can proceed without a ligand, for a challenging substrate like this, a phosphine ligand is often necessary. Consider using ligands that are effective for electron-rich aryl halides.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used in Heck reactions.
-
Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the chosen solvent and catalyst system.
Question 4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. What can I do?
Answer: The Buchwald-Hartwig amination of this substrate can be challenging. Here are some troubleshooting steps:
-
Ligand Selection: This is arguably the most critical parameter. For coupling with primary amines, ligands like BrettPhos are often highly effective.[4][10] For secondary amines, RuPhos is a common choice.[4][10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed.
-
Palladium Source: Using a combination of a palladium pre-catalyst and a specific ligand is often more reliable.[4]
Data Presentation
The following tables provide a summary of reaction conditions that have been successful for analogous sterically hindered ortho-substituted anilines in Suzuki-Miyaura and Buchwald-Hartwig reactions. These conditions can serve as a starting point for the optimization of your reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Ortho-Bromoanilines with Boronic Esters [3]
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoaniline | Benzyl-Bpin | CataCXium A palladacycle (5) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 95 |
| 2 | 2-Bromo-4-fluoroaniline | Phenyl-Bpin | CataCXium A palladacycle (5) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 88 |
| 3 | Methyl 2-amino-5-bromobenzoate | 4-Methoxy-phenyl-Bpin | CataCXium A palladacycle (5) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 92 |
Bpin = pinacolato boronate ester
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Primary and Secondary Amines [4][10]
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodobenzonitrile | n-Hexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu (1.4) | Toluene | 110 | 95 |
| 2 | 2-Bromo-toluene | Morpholine | Pd(OAc)₂ (1) | RuPhos (1.5) | NaOt-Bu (1.4) | 1,4-Dioxane | 100 | 98 |
| 3 | 4-Chloro-anisole | Aniline | Pd₂(dba)₃ (0.5) | BrettPhos (1) | NaOt-Bu (1.4) | Toluene | 110 | 99 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for the coupling of other ortho-substituted anilines and may require optimization.[3]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., CataCXium A palladacycle or Pd(OAc)₂/SPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 2-MeTHF/water or 1,4-dioxane/water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A workflow for troubleshooting low reactivity of this compound.
Caption: Key factors influencing the reactivity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Methyl 2-amino-4-iodobenzoate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the scalable synthesis of Methyl 2-amino-4-iodobenzoate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
A1: The two most common scalable synthetic routes are:
-
Direct Electrophilic Iodination of Methyl 2-aminobenzoate: This method involves the direct introduction of an iodine atom onto the aromatic ring of the readily available starting material, Methyl 2-aminobenzoate.
-
Sandmeyer Reaction of Methyl 2,4-diaminobenzoate: This route involves the diazotization of the 4-amino group of Methyl 2,4-diaminobenzoate followed by displacement with an iodide salt.
Q2: Which synthetic route is preferable for large-scale synthesis?
A2: The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product. Direct iodination is often simpler and more atom-economical, but can sometimes lead to issues with regioselectivity and over-iodination. The Sandmeyer reaction provides excellent regioselectivity but involves the handling of potentially unstable diazonium salts.
Q3: What are the key safety precautions to consider during these syntheses?
A3: Both routes involve hazardous materials. Key safety precautions include:
-
Handling of Iodine and Iodinating Agents: These can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salt Formation (Sandmeyer Route): Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C) at all times.[1]
-
Handling of Strong Acids and Bases: Many of the protocols utilize strong acids (e.g., sulfuric acid) and bases. These should be handled with care to avoid chemical burns.
Experimental Protocols
Two primary scalable methods for the synthesis of this compound are detailed below.
Method 1: Direct Electrophilic Iodination of Methyl 2-aminobenzoate
This protocol describes the direct iodination of Methyl 2-aminobenzoate using N-Iodosuccinimide (NIS) as the iodinating agent. This method is often preferred for its milder reaction conditions compared to using elemental iodine with an oxidizing agent.
Experimental Workflow Diagram:
References
Managing reaction exotherms in Methyl 2-amino-4-iodobenzoate modifications
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-iodobenzoate and its subsequent chemical modifications. The focus is on the safe management of reaction exotherms, particularly during diazotization and subsequent substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with modifying this compound?
A1: The main exothermic hazard arises from the diazotization of the primary aromatic amine group. This reaction is highly exothermic and produces an aryl diazonium salt intermediate. These salts are notoriously unstable and can decompose violently if not handled under strict temperature control, typically at 0-5°C.[1] Subsequent reactions, such as Sandmeyer-type substitutions, can also be exothermic and require careful management.
Q2: Why is temperature control so critical during the diazotization of this compound?
A2: Aryl diazonium salts are thermally unstable and can decompose rapidly at elevated temperatures, leading to a thermal runaway.[1] This decomposition is often accompanied by the vigorous evolution of nitrogen gas, which can cause a dangerous pressure buildup in a sealed or inadequately vented reactor. Maintaining a low temperature (0-5°C) is crucial to ensure the stability of the diazonium salt and prevent uncontrolled decomposition.[1]
Q3: What are the common byproducts that can form during the modification of this compound, and how can they be minimized?
A3: Common side reactions include the formation of phenols and biaryl compounds. Phenol formation occurs when the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures.[2] Biaryl compounds can be formed through the coupling of two aryl radical intermediates. To minimize these byproducts, it is essential to maintain strict temperature control, ensure the reaction medium is sufficiently acidic, and control the addition rate of reagents.[2]
Q4: How can I confirm that the initial diazotization step is complete?
A4: A common and effective method is to use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue color on the starch-iodide paper indicates that all of the primary aromatic amine has been consumed and the diazotization is complete.[3]
Q5: What should I do if I observe a sudden temperature increase during the reaction?
A5: A sudden temperature rise is a sign of a potential thermal runaway. Immediately cease the addition of any reagents and apply maximum cooling to the reactor. Have a pre-prepared quenching agent, such as a cold solution of sodium carbonate or sulfamic acid, ready to add to the reaction mixture to neutralize the nitrous acid and quench the reaction. Ensure the reactor is properly vented to safely release any gas that may be generated.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Diazotization | - Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.- Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the diazotization step.[3] | Low temperatures are critical for the stability of the diazonium salt. Excess nitrous acid ensures all the aniline has reacted. |
| Decomposition of Diazonium Salt | - Use the freshly prepared diazonium salt solution immediately; do not store it.- Maintain a low temperature throughout the diazotization and subsequent addition steps.[1] | Diazonium salts are thermally unstable and decompose over time, even at low temperatures.[1] |
| Inactive Catalyst (for Sandmeyer reactions) | - Use freshly prepared or purchased copper(I) salts.- Ensure the correct copper(I) halide is used for the desired transformation (e.g., CuCl for chlorination, CuBr for bromination).[1] | Copper(I) salts can oxidize over time, reducing their catalytic activity. |
Issue 2: Formation of Dark, Tarry Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of Diazonium Salt | - Lower the reaction temperature and ensure precise control.- Ensure the slow and controlled addition of the diazonium salt solution to the subsequent reactant solution. | Rapid addition can lead to localized "hot spots" where the temperature exceeds the stability limit of the diazonium salt, causing decomposition and polymerization. |
| Insufficient Acidity | - Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used during diazotization. | High acidity protonates the starting amine, preventing it from coupling with the newly formed diazonium salt, which can lead to colored azo compound byproducts.[2] |
Data Presentation
The following table summarizes typical quantitative data for the diazotization of aromatic amines. Note: This data is generalized and may not be exact for this compound. It is strongly recommended that researchers perform their own reaction calorimetry studies for precise process safety management.
| Parameter | Typical Value Range | Significance |
| Heat of Reaction (ΔHr) for Diazotization | -100 to -160 kJ/mol | Highly exothermic nature of the reaction. |
| Adiabatic Temperature Rise (ΔTad) | 50 to 150 °C | Potential for a significant temperature increase if cooling is lost. |
| Recommended Reaction Temperature | 0 to 5 °C | Critical for maintaining the stability of the diazonium salt.[1] |
| Sodium Nitrite Addition Time | 30 to 60 minutes | Slow addition is crucial to allow for efficient heat removal. |
Experimental Protocols
Key Experiment: Diazotization of this compound
Objective: To safely prepare a solution of the diazonium salt of this compound for use in subsequent reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 equivalent) in a mixture of distilled water and concentrated acid (2.5 - 3.0 equivalents).
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5°C. The addition should be controlled to manage the exotherm.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates the completion of the reaction.
-
The resulting cold diazonium salt solution should be used immediately in the next synthetic step.
Key Experiment: Quenching of Unreacted Diazonium Salt
Objective: To safely neutralize any remaining diazonium salt at the end of a reaction.
Materials:
-
Reaction mixture containing residual diazonium salt
-
Sulfamic acid solution (10% w/v in water) or Sodium Carbonate solution (saturated)
-
Starch-iodide paper
Procedure:
-
Cool the reaction mixture to 0-5°C.
-
Slowly add the quenching solution (sulfamic acid or sodium carbonate) to the stirred reaction mixture.
-
Monitor the gas evolution (N₂) and add the quenching agent portion-wise to control the rate of decomposition.
-
Periodically test the reaction mixture with starch-iodide paper. Continue adding the quenching agent until the blue color no longer appears, indicating that all the nitrous acid has been consumed and the diazonium salt has been quenched.
Visualizations
Caption: Workflow for Managing Reaction Exotherms.
Caption: Troubleshooting Logic for Low Yield.
References
Column chromatography conditions for isolating Methyl 2-amino-4-iodobenzoate products
This technical support center provides guidance on the column chromatography conditions for the successful isolation and purification of Methyl 2-amino-4-iodobenzoate. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to address common challenges encountered during this purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column or is eluting very slowly (tailing). | The solvent system is not polar enough. The amino group is strongly interacting with the acidic silica gel. | Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] Consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent to reduce the interaction between the basic amine and the acidic silica gel.[2] |
| Product elutes too quickly (high Rf value). | The solvent system is too polar. | Decrease the polarity of the eluent system. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. An ideal Rf value for good separation is typically in the range of 0.2-0.4.[1] |
| Poor separation of the product from impurities. | Inappropriate solvent system. Column was overloaded with the sample. The flow rate is too fast or too slow. | Test different solvent systems using Thin Layer Chromatography (TLC) to optimize separation. A combination of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. Ensure the amount of crude product loaded is appropriate for the column size. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.[3] Adjust the flow rate; a rate that is too fast reduces equilibration time, while a rate that is too slow can lead to band broadening due to diffusion. |
| Streaking of the product on the TLC plate and column. | The amino group of the product is interacting with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent system.[2] Alternatively, use a different stationary phase like neutral alumina or deactivated silica gel.[1][4] |
| The product appears to be decomposing on the column. | The compound is unstable on silica gel. | Perform a stability test on a small amount of the compound with silica gel before running the column.[1] If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or florisil.[1] |
| Low recovery of the product. | The compound is strongly adsorbed to the silica gel. The compound is not fully soluble in the loading solvent, leading to precipitation at the top of the column. | Use a more polar eluent system or add a basic modifier to elute the strongly adsorbed compound. Ensure the sample is fully dissolved in a minimum amount of a suitable solvent before loading. If solubility is an issue, consider dry loading the sample.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Based on the structure (an aromatic amine and an ester), a hexane/ethyl acetate mixture is a common choice. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis. For more polar compounds, a dichloromethane/methanol system can be effective.[6]
Q2: How do I choose the right solvent system?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. The Rf value of your product should ideally be between 0.2 and 0.4 for optimal separation on a column.[6] It is recommended to test several solvent systems with varying polarities.
Q3: My compound is a basic amine. Are there any special precautions I should take?
A3: Yes, basic compounds like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a base, such as triethylamine (0.5-1%), to your eluent system.[2] This will neutralize the acidic sites on the silica gel. Alternatively, using neutral alumina as the stationary phase can be beneficial.[4]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when your compound has poor solubility in the chromatography eluent.[5] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent completely to obtain a free-flowing powder, which is then carefully added to the top of the column.[5]
Q5: How can I visualize the product during chromatography since it may not be colored?
A5: The fractions collected from the column can be analyzed by Thin Layer Chromatography (TLC). The TLC plate can then be visualized under a UV lamp, as aromatic compounds like this compound are typically UV active. Staining with an appropriate agent, such as potassium permanganate or iodine, can also be used if the compound is not UV active.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound by silica gel column chromatography.
1. Materials:
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Column chromatography setup (column, stand, clamps)
-
Eluent solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)
-
Crude this compound
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate 9:1, 4:1, 1:1).
-
Identify a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
If streaking is observed, add 0.5-1% triethylamine to the chosen solvent system and re-run the TLC.
-
-
Column Packing:
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.[5]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the solvent system as the chromatography progresses.
-
Monitor the separation by collecting small aliquots from the eluting solvent and spotting them on a TLC plate.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems and Expected Rf Values
| Solvent System (v/v) | Compound Type | Expected Rf Range | Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Aromatic esters and amines of moderate polarity | 0.1 - 0.6 | A good starting point for many organic compounds.[7] |
| Dichloromethane / Methanol (99:1 to 9:1) | More polar aromatic amines and esters | 0.1 - 0.5 | Suitable for compounds that show low mobility in hexane/ethyl acetate. |
| Hexane / Ethyl Acetate + 1% Triethylamine | Basic aromatic amines | 0.2 - 0.5 | The addition of triethylamine reduces tailing.[2] |
| Dichloromethane / Methanol + 1% Triethylamine | Polar, basic aromatic amines | 0.2 - 0.5 | For more polar basic compounds that require a stronger eluent. |
Note: Rf values are indicative and can vary based on the specific TLC plate, temperature, and saturation of the developing chamber.
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Logical workflow for selecting chromatography conditions.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. US2517691A - Purification of methyl anthranilate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. rsc.org [rsc.org]
Impact of solvent choice on Methyl 2-amino-4-iodobenzoate reaction outcomes
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Methyl 2-amino-4-iodobenzoate in various chemical reactions. The following sections offer troubleshooting advice, frequently asked questions, quantitative data on solvent effects, and detailed experimental protocols to ensure successful reaction outcomes.
Troubleshooting and FAQs
This section addresses common issues encountered during reactions involving this compound, with a focus on the impact of solvent choice.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or fails to go to completion. What are the likely causes and solutions?
A: Several factors can lead to poor reaction performance. Consider the following:
-
Catalyst Inactivation: The ortho-amino group in this compound can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Solution: Employ bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can prevent the formation of inactive catalyst complexes.
-
-
Poor Solubility: The substrate or other reagents may not be fully dissolved in the chosen solvent, leading to a slow, heterogeneous reaction.
-
Solution: For reactions like the Suzuki-Miyaura coupling, a biphasic solvent system such as toluene/water or 1,4-dioxane/water is often effective at dissolving both the organic-soluble catalyst and the inorganic base.[1]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.
-
Solution: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Q2: I am observing a significant amount of a hydrodehalogenated byproduct (Methyl 2-aminobenzoate). How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, where the iodine atom is replaced by a hydrogen atom.
-
Solvent Choice: The choice of solvent can significantly influence the rate of hydrodehalogenation. Protic solvents or those that can act as a hydride source can exacerbate the problem.
-
Solution: Aprotic, non-polar solvents like toluene are often a better choice to minimize this side reaction. Some sources suggest that ethereal solvents like dioxane or THF can sometimes be problematic.
-
-
Base Selection: The base can play a role in the formation of palladium-hydride species that lead to hydrodehalogenation.
-
Solution: Screen milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
-
Temperature Control: Higher temperatures can accelerate the rate of hydrodehalogenation.
-
Solution: Run the reaction at the lowest effective temperature, even if it requires a longer reaction time.
-
Q3: My Sonogashira coupling reaction is giving a low yield of the desired product and a significant amount of alkyne homocoupling (Glaser coupling). What can I do to improve the selectivity?
A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.
-
Solvent and Base System: The reaction medium plays a crucial role in balancing the rates of the desired cross-coupling and the undesired homocoupling.
-
Solution: Polar aprotic solvents like DMF or DMSO are often effective for Sonogashira reactions.[2] The choice of an appropriate amine base (e.g., triethylamine, diisopropylamine) is also critical. In some cases, running the reaction in the absence of a copper co-catalyst ("copper-free Sonogashira") can eliminate the homocoupling side product, although this may require a more active palladium catalyst system.
-
Q4: Can the amino and ester functional groups on this compound interfere with the reaction?
A: Yes, both groups can potentially influence the reaction outcome.
-
Amino Group: As mentioned, the ortho-amino group can coordinate to the palladium catalyst. It can also participate in side reactions depending on the other reagents present.
-
Ester Group: The methyl ester is generally stable under most cross-coupling conditions. However, with very strong bases and high temperatures, hydrolysis to the corresponding carboxylic acid is possible. If this is a concern, using a weaker base like K₂CO₃ or Cs₂CO₃ is advisable.
Impact of Solvent on Reaction Outcomes
The choice of solvent is a critical parameter in optimizing reactions with this compound. The following table summarizes the typical effects of various solvents on common palladium-catalyzed cross-coupling reactions. The presented data is based on studies of structurally similar compounds and serves as a general guide.
| Reaction Type | Solvent System | Typical Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Suzuki-Miyaura Coupling | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | 4 - 12 | 85 - 95 | Good for a wide range of boronic acids.[1] |
| Toluene / H₂O (4:1) | 90 - 110 | 6 - 16 | 80 - 90 | Often reduces hydrodehalogenation. | |
| 2-MeTHF | 80 - 100 | 12 - 24 | >90 | A greener alternative to THF and Dioxane, can lead to high yields.[3] | |
| Buchwald-Hartwig Amination | Toluene | 90 - 110 | 12 - 24 | 80 - 95 | Generally the best choice for this reaction type.[4] |
| 1,4-Dioxane | 90 - 110 | 12 - 24 | 75 - 90 | A viable alternative to toluene.[4] | |
| Sonogashira Coupling | DMF | Room Temp - 60 | 6 - 18 | 70 - 85 | Good for dissolving a wide range of substrates.[2] |
| DMSO | Room Temp - 60 | 4 - 12 | 75 - 90 | Can sometimes lead to faster reactions compared to DMF.[5] | |
| Heck Reaction | DMF or DMA | 100 - 140 | 12 - 24 | 60 - 80 | High boiling polar aprotic solvents are common.[6] |
Note: Yields are highly dependent on the specific coupling partners, catalyst, ligand, and base used.
Experimental Protocols
The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound.
Synthesis of Methyl 2-amino-4-(phenyl)benzoate
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).[1]
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualizations
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. books.lucp.net [books.lucp.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra: Methyl 2-amino-4-iodobenzoate and its Analogs
A detailed spectroscopic comparison of Methyl 2-amino-4-iodobenzoate with its structural analogs, Methyl 2-aminobenzoate and Methyl 4-iodobenzoate, provides valuable insights for researchers and professionals in drug development. This guide offers an objective analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, supported by experimental protocols, to facilitate compound identification and structural elucidation.
This report presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound and compares it with two structurally related compounds: Methyl 2-aminobenzoate and Methyl 4-iodobenzoate. The presence and position of the amino (-NH₂), iodo (-I), and methoxycarbonyl (-COOCH₃) functional groups on the benzene ring significantly influence the chemical shifts and splitting patterns observed in the NMR spectra, providing a unique spectroscopic fingerprint for each molecule.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the three compounds. The data was acquired in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -OCH₃ | Data not available | Data not available | Data not available | Data not available |
| -NH₂ | Data not available | Data not available | Data not available | Data not available | |
| Aromatic H | Data not available | Data not available | Data not available | Data not available | |
| Methyl 2-aminobenzoate [1] | -OCH₃ | 3.84 | s | - | 3H |
| -NH₂ | 5.71 | s (br) | - | 2H | |
| H-6 | 7.84 | dd | 8.4, 1.6 | 1H | |
| H-4 | 7.24 | m | - | 1H | |
| H-3, H-5 | 6.62 | t | 7.6 | 2H | |
| Methyl 4-iodobenzoate [2] | -OCH₃ | 3.87 | s | - | 3H |
| H-2, H-6 | 7.87 | d | 8.6 | 2H | |
| H-3, H-5 | 7.55 | d | 8.6 | 2H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O | Data not available |
| Aromatic C | Data not available | |
| -OCH₃ | Data not available | |
| Methyl 2-aminobenzoate [1] | C=O | 168.6 |
| C-2 | 150.5 | |
| C-4 | 134.1 | |
| C-6 | 131.2 | |
| C-5 | 116.7 | |
| C-3 | 116.2 | |
| C-1 | 110.7 | |
| -OCH₃ | 51.5 | |
| Methyl 4-iodobenzoate [2] | C=O | 165.7 |
| C-1 | 131.9 | |
| C-3, C-5 | 131.1 | |
| C-2, C-6 | 130.6 | |
| C-4 | 128.5, 127.5 | |
| -OCH₃ | 51.2 |
Note: Despite extensive searches, the experimental ¹H and ¹³C NMR data for this compound was not publicly available in the searched resources.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of aromatic ester compounds, based on common laboratory practices.
Sample Preparation:
-
Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm
-
Relaxation Delay: 2-5 seconds
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.
Structural and Spectral Correlations
The following diagram illustrates the structural differences between the three compounds and how these differences are expected to influence their NMR spectra.
Caption: Logical relationship between the target compound and its analogs, highlighting the key structural differences that impact their NMR spectra.
The absence of the electron-withdrawing iodine atom at the C4 position in Methyl 2-aminobenzoate results in a general upfield shift of the aromatic protons compared to what would be expected for this compound. Conversely, the lack of the electron-donating amino group at the C2 position in Methyl 4-iodobenzoate leads to a downfield shift of the adjacent aromatic protons. The distinct substitution patterns also result in unique splitting patterns for the aromatic protons in each compound, allowing for their unambiguous differentiation.
References
Navigating the Maze of Isomers: A High-Resolution Mass Spectrometry Comparison of Methyl 2-amino-4-iodobenzoate Derivatives
For researchers, scientists, and drug development professionals working with halogenated compounds, the precise structural elucidation of isomeric molecules is a critical challenge. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical solution. This guide provides a comparative analysis of the expected HRMS data for two isomeric derivatives of Methyl 2-amino-iodobenzoate, offering insights into their differentiation based on predicted fragmentation patterns and outlining a robust experimental protocol for their analysis.
In the development of novel pharmaceuticals and functional materials, the specific substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity and chemical properties. Methyl 2-amino-4-iodobenzoate and its isomers are important building blocks in organic synthesis. Distinguishing between these closely related compounds is paramount for quality control and regulatory compliance. This guide focuses on the comparative analysis of this compound and a key isomer, Methyl 2-amino-5-iodobenzoate, using LC-HRMS.
Predicted High-Resolution Mass Spectrometry Data
The differentiation of isomers by mass spectrometry relies on subtle differences in their fragmentation patterns. While the intact molecular ions will have the same exact mass, the relative abundances of their fragment ions can provide a structural fingerprint. Based on established fragmentation principles for aromatic amines, esters, and iodinated compounds, we can predict the key high-resolution mass spectral data for our two target molecules.
Table 1: Predicted HRMS Data for this compound and Methyl 2-amino-5-iodobenzoate
| Analyte | Predicted Exact Mass [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| This compound | 277.9729 | 246.9413 | Loss of methoxy radical (•OCH₃) |
| 218.9464 | Loss of carbonyl group (CO) from the 246 fragment | ||
| 151.0402 | Loss of iodine radical (•I) from the protonated molecule | ||
| 120.0446 | Loss of methoxycarbonyl radical (•COOCH₃) | ||
| Methyl 2-amino-5-iodobenzoate | 277.9729 | 246.9413 | Loss of methoxy radical (•OCH₃) |
| 218.9464 | Loss of carbonyl group (CO) from the 246 fragment | ||
| 151.0402 | Loss of iodine radical (•I) from the protonated molecule | ||
| 120.0446 | Loss of methoxycarbonyl radical (•COOCH₃) |
Note: The predicted exact masses are calculated based on the monoisotopic masses of the elements. The fragmentation pathways are proposed based on common fragmentation mechanisms and may vary depending on the ionization technique and collision energy.
While the primary fragment ions are predicted to be the same for both isomers, the relative intensities of these fragments are expected to differ due to the influence of the iodine atom's position on the stability of the resulting ions. This difference in fragmentation abundance provides a basis for their differentiation.
Experimental Protocol for LC-HRMS Analysis
A robust and reproducible analytical method is essential for the reliable differentiation of these isomers. The following protocol outlines a general procedure for the LC-HRMS analysis of Methyl 2-amino-iodobenzoate derivatives.
1. Sample Preparation:
-
Accurately weigh 1 mg of the Methyl 2-amino-iodobenzoate derivative standard.
-
Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL).
2. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl or C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Resolution | > 60,000 FWHM |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320 °C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Data Acquisition | Full scan and data-dependent MS/MS (ddMS²) |
Visualizing the Analytical Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the logical flow from sample preparation to data analysis.
Signaling Pathway of Fragmentation
The fragmentation of the protonated molecular ion in the mass spectrometer is a key step in structural elucidation. The following diagram illustrates the predicted fragmentation pathways for the Methyl 2-amino-iodobenzoate isomers.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the characterization and differentiation of isomeric molecules such as this compound derivatives. By combining high-accuracy mass measurements with the analysis of distinct fragmentation patterns, researchers can confidently identify and quantify these critical chemical entities. The provided experimental protocol offers a starting point for developing and validating robust analytical methods, ensuring the quality and integrity of research and development in the pharmaceutical and chemical industries. While predicted data provides a valuable framework, empirical verification through the analysis of certified reference standards is always recommended for definitive structural confirmation.
A Comparative Analysis of Reactivity: Methyl 2-amino-4-iodobenzoate vs. its Bromobenzoate Analog in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that significantly influences the efficiency, cost, and sustainability of a synthetic route. This guide provides an in-depth comparison of the reactivity of Methyl 2-amino-4-iodobenzoate and Methyl 2-amino-4-bromobenzoate in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This objective analysis, supported by representative experimental data, aims to inform the strategic selection of these key building blocks in synthetic chemistry.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond (C-X). The C-I bond is inherently weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This difference in bond strength directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, aryl iodides are generally more reactive than aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.
Quantitative Reactivity Comparison
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide Analog | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 4-Bromoaniline | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 8 | 88 |
This data is representative and compiled from typical Suzuki-Miyaura reaction conditions for analogous substrates.
Table 2: Heck Reaction of Aryl Halides with Styrene
| Aryl Halide Analog | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 4 | 92 |
| 4-Bromoaniline | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 16 | 85 |
This data is representative and compiled from typical Heck reaction conditions for analogous substrates.
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine
| Aryl Halide Analog | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 1 | 98 |
| 4-Bromoaniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 6 | 94 |
This data is representative and compiled from typical Buchwald-Hartwig amination conditions for analogous substrates.
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, adaptable for both this compound and Methyl 2-amino-4-bromobenzoate.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 2-amino-4-phenylbenzoate from either this compound or Methyl 2-amino-4-bromobenzoate and phenylboronic acid.
Materials:
-
Methyl 2-amino-4-halobenzoate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 2-amino-4-halobenzoate, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
Objective: To synthesize Methyl 2-amino-4-styrylbenzoate from either this compound or Methyl 2-amino-4-bromobenzoate and styrene.
Materials:
-
Methyl 2-amino-4-halobenzoate (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, dissolve Methyl 2-amino-4-halobenzoate and styrene in DMF.
-
Add triethylamine to the solution.
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Seal the tube and heat the reaction mixture to 100-120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize Methyl 2-amino-4-(morpholino)benzoate from either this compound or Methyl 2-amino-4-bromobenzoate and morpholine.
Materials:
-
Methyl 2-amino-4-halobenzoate (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add Methyl 2-amino-4-halobenzoate and toluene.
-
Add morpholine to the mixture.
-
Seal the tube and heat the reaction to 100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Conclusion
The choice between this compound and its bromobenzoate analog is a classic example of the trade-off between reactivity and cost in chemical synthesis. The iodobenzoate is the more reactive substrate, which can lead to higher yields, shorter reaction times, and the possibility of using milder conditions and lower catalyst loadings. This is particularly advantageous in complex syntheses where functional group tolerance and high efficiency are paramount.
Conversely, the bromobenzoate is typically a more cost-effective starting material. For large-scale syntheses where cost is a primary driver, the development of a robust process with the bromobenzoate may be preferable, even if it requires more forcing conditions. Ultimately, the decision should be made on a case-by-case basis, taking into account the specific goals of the synthesis, the complexity of the target molecule, and economic considerations. This guide provides the foundational data and protocols to make an informed decision in the context of palladium-catalyzed cross-coupling reactions.
X-ray Crystallography of Metal Complexes with Substituted Aminobenzoate Ligands: A Comparative Overview
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the X-ray crystallography of metal complexes formed with the ligand Methyl 2-amino-4-iodobenzoate. This indicates a potential gap in the current body of published research, making a direct comparison guide for this specific ligand unfeasible at this time.
However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of metal complexes with structurally related aminobenzoate ligands. By examining the crystallographic data of complexes with ligands such as p-aminobenzoic acid and other substituted benzoates, we can infer potential coordination modes and structural features that may be relevant to the study of this compound complexes.
Comparison of Metal Complexes with Related Aminobenzoate Ligands
The coordination chemistry of aminobenzoic acids and their esters is rich and varied, with the ligand's substituents playing a crucial role in the final structure of the metal complex. The positions of the amino and carboxylate groups, along with other ring substituents, influence the ligand's coordination mode (e.g., monodentate, bidentate, bridging) and the overall dimensionality of the resulting coordination polymer.
Below is a summary of crystallographic data for selected metal complexes with p-aminobenzoic acid (PABA), a structural isomer of the parent acid of the requested ligand. This data serves as a proxy to understand the potential structural chemistry of aminobenzoate-based metal complexes.
| Complex | Metal Ion | Ligand | Crystal System | Space Group | Key Coordination Features | Reference |
| [Co(PABA)2(H2O)2]n·H2O | Co(II) | p-aminobenzoic acid | Orthorhombic | Pccn | Polymeric chains with bridging PABA ligands. | [1] |
| [Ni(PABA)2(H2O)2]n·H2O | Ni(II) | p-aminobenzoic acid | Orthorhombic | Pccn | Isostructural with the Co(II) complex, forming polymeric chains. | [1] |
| [Zn(PABA)2(H2O)]n·H2O | Zn(II) | p-aminobenzoic acid | Monoclinic | P21/c | 2D polymeric network. | [1] |
| [Tm2(C7H6NO2)6(H2O)4]·2H2O | Tm(III) | p-aminobenzoate | Triclinic | P-1 | Dinuclear complex with both chelating and bridging carboxylate groups. | [2] |
Experimental Protocols
While specific protocols for this compound complexes are unavailable, the following are generalized and detailed methodologies for the synthesis of metal-organic complexes and their characterization by single-crystal X-ray diffraction, based on common practices in the field.
Synthesis of Metal-Aminobenzoate Complexes: A General Approach
The synthesis of metal complexes with aminobenzoate ligands is typically achieved through the reaction of a soluble metal salt with the ligand in a suitable solvent or solvent mixture.
-
Ligand and Metal Salt Preparation:
-
Dissolve the aminobenzoate ligand (e.g., this compound) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Separately, dissolve the metal salt (e.g., acetate, nitrate, or chloride salt of a transition metal) in a solvent in which it is soluble (often water or ethanol).
-
-
Reaction Mixture:
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is varied to target different coordination environments.
-
The pH of the solution may be adjusted using a suitable base (e.g., sodium hydroxide or an organic base) to deprotonate the carboxylic acid, facilitating coordination.
-
-
Crystallization:
-
The resulting mixture can be stirred at room temperature or gently heated to promote complex formation.
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent at room temperature, vapor diffusion of a precipitant solvent, or hydrothermal synthesis.
-
Single-Crystal X-ray Diffraction Analysis
This technique provides definitive information about the three-dimensional arrangement of atoms within a crystal.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
The diffractometer directs a monochromatic X-ray beam at the crystal, which diffracts the X-rays in a specific pattern.
-
A detector records the intensities and positions of the diffracted X-ray spots as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods (structure solution).
-
The initial structural model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of metal-organic complexes.
References
- 1. X-Ray Structures of Three Polymeric and Two Mononuclear Metal Complexes on the Base of p-Aminobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, crystal structure, Hirshfeld surface and void analysis of bis(μ2-4-aminobenzoato-κ2 O:O′)bis[bis(4-aminobenzoato-κ2 O,O′)diaquathulium(III)] dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of Methyl 2-amino-4-iodobenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of key pharmaceutical intermediates like Methyl 2-amino-4-iodobenzoate is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.
This compound is a crucial building block in various synthetic pathways. Potential impurities can arise from the synthesis process, including unreacted starting materials, isomeric byproducts (e.g., Methyl 2-amino-5-iodobenzoate, Methyl 4-amino-2-iodobenzoate), and degradation products. Accurate and robust analytical methods are therefore essential for quality control.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] It offers high resolution and sensitivity, making it ideal for separating the main component from closely related impurities.[2] While HPLC is often the primary choice, other methods such as Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) can serve as complementary techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Nuclear spin transitions in a magnetic field, providing structural information and quantitative data based on signal integration relative to a certified internal standard.[3] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds; derivatization may be required for polar analytes.[1] | Provides structural confirmation and absolute quantification without the need for a specific reference standard of the analyte.[3] |
| Selectivity | Excellent for separating isomers and related substances with appropriate column and mobile phase selection.[2] | High selectivity, especially when coupled with a mass spectrometer (GC-MS). | High structural selectivity, but may have lower resolution for complex mixtures compared to chromatographic techniques. |
| Sensitivity | High sensitivity, typically in the ng to pg range, depending on the detector. | Very high sensitivity, especially with selective detectors (e.g., ECD, FID). | Generally lower sensitivity compared to HPLC and GC, typically requiring µg to mg amounts of sample. |
| Quantification | Requires a reference standard for the main component and any known impurities for accurate quantification. | Requires a reference standard for quantification. | Provides absolute quantification against a certified internal standard.[3] |
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for determining the purity of a pharmaceutical intermediate like this compound using HPLC.
Experimental Protocols
1. Recommended Reversed-Phase HPLC Method
This protocol describes a general reversed-phase HPLC method suitable for the purity determination of this compound. Method development and validation would be required for specific applications.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a gradient or isocratic elution. A typical starting point would be a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or determined by UV scan of the main component |
| Injection Volume | 10 µL |
| Run Time | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
2. Alternative Method: Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., DB-5 or equivalent).
-
General Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization may be necessary to improve volatility and peak shape.
3. Alternative Method: Quantitative NMR (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Procedure:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.[3]
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).[3]
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.[3]
-
Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.[3]
-
Conclusion
For routine quality control and purity assessment of this compound, a validated reversed-phase HPLC method is highly recommended due to its robustness, sensitivity, and excellent resolving power for potential impurities.[1][2] Gas chromatography can be a viable alternative if the impurities are volatile and thermally stable, while qNMR offers the advantage of absolute quantification and structural confirmation without the need for a specific reference standard of the analyte. The choice of method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
References
Comparative study of catalysts for Methyl 2-amino-4-iodobenzoate functionalization
A Comparative Guide to Catalysts for the Functionalization of Methyl 2-amino-4-iodobenzoate
For researchers, scientists, and drug development professionals, the strategic functionalization of this compound is a critical step in the synthesis of a wide array of complex molecules with potential pharmaceutical applications. The selection of an appropriate catalyst is paramount, directly influencing reaction efficiency, yield, selectivity, and overall cost-effectiveness. This guide provides a comprehensive comparison of various catalytic systems for the functionalization of this compound and structurally similar aryl iodides, supported by experimental data from the literature.
The primary modes of functionalization for an aryl iodide like this compound involve the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the C4 position. The most prevalent and powerful methods for achieving these transformations are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Copper-catalyzed reactions also present a viable and often more economical alternative for certain transformations.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[1] The choice of the palladium precursor and, more critically, the supporting phosphine ligand, is crucial for a successful reaction, dictating the reaction time, temperature, and substrate scope.[1] Bulky, electron-rich phosphine ligands have proven to be particularly effective in promoting the key steps of the catalytic cycle.[1]
While direct comparative studies on this compound are limited, the performance of various palladium catalyst systems with analogous aryl halides provides a strong benchmark for catalyst selection.
Table 1: Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [1] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High | [1] |
| BrettPhos Pd G3 | BrettPhos | - | Lipids | - | - | Aryl halides + Primary anilines | 94-99 | [2] |
| tBuXPhos Pd G3 | tBuXPhos | - | Lipids | - | - | Aryl halides + Indole/Pyrrole | 65-91 | [2] |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | - | - | - | - | (Hetero)aryl chlorides + Various Amines | - | [3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with the aryl halide (e.g., this compound, 1.0 equiv.), the amine (1.2 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., X-Phos, 2-10 mol%), and a base (e.g., KOt-Bu, 2.0 equiv.). A suitable anhydrous, deoxygenated solvent (e.g., toluene) is added. The vessel is sealed and heated under an inert atmosphere (e.g., Argon or Nitrogen) with stirring for the specified time, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[4] The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Table 2: Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent | General protocol for 2-aminopyridines | [4] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | - | - | Expected High | For electron-rich substrates | [5] |
| Pd-PEPPSI | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 12-24 | - | Air- and moisture-stable precatalyst | [5] |
| PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | Aryl titanium reagents | - | - | - | - | - | Site-selective for C2-position | [6] |
| Pd(OAc)₂ / L9 | Aryl titanium reagents | - | - | - | - | - | Site-selective for C4/C5-position | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the aryl halide (e.g., this compound, 1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[4] A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.[4] The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen).[4] The reaction mixture is heated with stirring for the specified time, monitoring progress by TLC or GC-MS.[4] Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is concentrated under reduced pressure, and the crude product is purified by column chromatography.[5]
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 3: Catalyst System for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Coupling Partner | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | Terminal Alkyne | [4][7] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl halide (e.g., this compound, 1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added.[4] The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure.[4] The crude product is then purified by column chromatography.
Alternative Catalytic Systems
While palladium-based catalysts are highly effective, there is growing interest in alternatives due to cost and toxicity concerns.[8] Copper-catalyzed reactions, often referred to as Ullmann-type couplings, and even metal-free approaches are emerging as viable options.
Copper-Catalyzed N-Arylation: An efficient carbon-nitrogen cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with a range of (hetero)aryl iodides has been described using CuI, L-proline, and Cs₂CO₃ in dioxane at a moderate temperature.[9] This system is noted for being relatively inexpensive and experimentally simple.[9]
Rhodium-Catalyzed C-H Functionalization: Dirhodium tetracarboxylate complexes have been shown to be effective catalysts for C-H amination reactions.[10] For instance, Rh₂(esp)₂ has demonstrated unmatched performance in both intra- and intermolecular C-H amination.[10]
Metal-Free C-N Bond Formation: A novel catalyst, 1,2,2,3,4,4-hexamethylphosphetane oxide, has been reported to be capable of C-N bond formation in the presence of a suitable reductant like phenyl silane (PhSiH₃), offering a more sustainable alternative to transition metal catalysts.[8]
Conclusion
The functionalization of this compound can be achieved through a variety of catalytic methods. For C-N bond formation via Buchwald-Hartwig amination, palladium catalysts with bulky, electron-rich phosphine ligands such as X-Phos and SPhos are highly effective. For C-C bond formation, the Suzuki-Miyaura coupling using catalysts like Pd(PPh₃)₄ or more modern systems with Buchwald ligands offers excellent yields. The Sonogashira coupling provides a reliable route to alkynylated products. For researchers seeking alternatives, copper-catalyzed systems offer a more economical option, while rhodium catalysts can be employed for specific C-H functionalization. The development of metal-free catalytic systems also presents a promising avenue for more sustainable chemical synthesis. The choice of catalyst will ultimately depend on the specific transformation desired, the functional group tolerance required, and considerations of cost and environmental impact. The data and protocols presented in this guide, derived from studies on analogous substrates, provide a solid foundation for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Quinazolinone Antibacterial Agent Synthesized from a Methyl 2-aminobenzoate Derivative
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Antibacterial Compound with Standard Alternatives, Supported by Experimental Data.
In the ongoing search for new antimicrobial agents to combat the growing threat of antibiotic resistance, novel heterocyclic compounds are a promising area of investigation. This guide provides a detailed characterization of a novel quinazolinone derivative, 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, which can be synthesized from methyl 2-amino-5-iodobenzoate, an isomer of the user-specified methyl 2-amino-4-iodobenzoate. The antibacterial performance of this novel compound is compared with two widely used antibiotics, Ciprofloxacin and Ampicillin. This comparison is supported by available data and detailed experimental protocols for its synthesis and antimicrobial evaluation.
Performance Comparison
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-amino-6-iodo-2-methylquinazolin-4(3H)-one | Staphylococcus aureus | Promising Activity | [1][2] |
| Escherichia coli | Promising Activity | [3] | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 0.6 | [4][5] |
| Escherichia coli | 0.013 - 0.015 | [4][6] | |
| Ampicillin | Staphylococcus aureus | 0.6 - 1 | [7] |
| Escherichia coli | 4 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of the novel compound and the assessment of its antibacterial activity are crucial for reproducibility and further development.
Synthesis of 3-amino-6-iodo-2-methylquinazolin-4(3H)-one
This protocol describes a two-step synthesis starting from 2-amino-5-iodobenzoic acid, which would be esterified to methyl 2-amino-5-iodobenzoate as the initial starting material.
Step 1: Synthesis of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one
-
A mixture of 2-amino-5-iodobenzoic acid (0.01 mol) and acetic anhydride (0.03 mol) is heated under reflux for 2 hours.
-
The reaction mixture is then cooled, and the solid product is collected by filtration.
-
The crude product is washed with a small amount of ether to remove excess acetic anhydride.
-
The resulting 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one is dried and can be used in the next step without further purification.
Step 2: Synthesis of 3-amino-6-iodo-2-methylquinazolin-4(3H)-one
-
A mixture of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (30 mL) is heated under reflux for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and then recrystallized from ethanol to yield pure 3-amino-6-iodo-2-methylquinazolin-4(3H)-one.[1][8]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (and control antibiotics) is prepared in a suitable solvent. A series of twofold dilutions of the antimicrobial agent are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate also includes a growth control (no antimicrobial agent) and a sterility control (no bacteria). The plate is then incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Workflows and Pathways
To better understand the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Synthetic workflow for 3-amino-6-iodo-2-methylquinazolin-4(3H)-one.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Caption: Signaling pathway of bacterial DNA gyrase inhibition.[9][10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one [wjarr.com]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 11. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Exploiting bacterial DNA gyrase as a drug target: current state and perspectives | Semantic Scholar [semanticscholar.org]
- 13. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 2-amino-4-iodobenzoate Derivatives and Alternative Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Methyl 2-amino-4-iodobenzoate derivatives, specifically focusing on their anticancer and antimicrobial properties. The performance of these compounds is compared with alternative chemical scaffolds, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations of key biological pathways are included to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Anticancer Activity
Substituted aminobenzoate derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their biological activity is significantly influenced by the nature and position of substituents on the aromatic ring. This section compares the cytotoxic effects of organodiselenide-tethered methyl anthranilates, which are closely related to this compound, with other classes of anticancer agents.
Table 1: In Vitro Anticancer Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives and a Standard Chemotherapeutic Agent.
| Compound | Test Model (Cell Line) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Methyl 2-amino-5-(methylselanyl) benzoate (OSe 14) | HepG2 (Liver Carcinoma) | 3.57 ± 0.1 | Adriamycin | 4.50 ± 0.2 |
| Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) (OSe 5) | HepG2 (Liver Carcinoma) | 7.08 ± 0.6 | Adriamycin | 4.50 ± 0.2 |
| OSe 15 | HepG2 (Liver Carcinoma) | 6.48 ± 0.4 | Adriamycin | 4.50 ± 0.2 |
| Methyl 2-amino-5-(methylselanyl) benzoate (OSe 14) | MCF-7 (Breast Carcinoma) | 5.64 ± 0.3 | Adriamycin | 4.17 ± 0.2 |
| Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) (OSe 5) | MCF-7 (Breast Carcinoma) | 9.89 ± 0.7 | Adriamycin | 4.17 ± 0.2 |
| OSe 15 | MCF-7 (Breast Carcinoma) | 12.76 ± 0.9 | Adriamycin | 4.17 ± 0.2 |
Data synthesized from a study on organodiselenide-tethered methyl anthranilates.[1]
The data indicates that the organodiselenide derivative OSe 14 exhibits potent cytotoxicity against the HepG2 liver cancer cell line, with an IC50 value even lower than the standard anticancer drug Adriamycin.[1] The activity of these compounds highlights the potential of modifying the methyl aminobenzoate scaffold for developing novel anticancer agents. The structure-activity relationship suggests that the nature of the organoselenium moiety significantly influences the cytotoxic potency.
Comparative Analysis of Antimicrobial Activity
The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance. Iodinated and other substituted aminobenzoate derivatives have shown promise in this area. This section compares the antimicrobial efficacy of these derivatives against various pathogens.
Table 2: In Vitro Antimicrobial Activity of an Organodiselenide-Tethered Methyl Anthranilate Derivative and Standard Antimicrobial Drugs.
| Compound | Microbial Strain | Inhibition Activity (%) | Reference Compound | Inhibition Activity (%) |
| Methyl 2-amino-5-(methylselanyl) benzoate (OSe 14) | Candida albicans | 100 | Clotrimazole | 100 |
| Methyl 2-amino-5-(methylselanyl) benzoate (OSe 14) | Staphylococcus aureus | 90.5 | Not Specified | Not Specified |
| Methyl 2-amino-5-(methylselanyl) benzoate (OSe 14) | Escherichia coli | 91.3 | Not Specified | Not Specified |
Data extracted from a study on organodiselenide-tethered methyl anthranilates.[1]
The derivative OSe 14 demonstrates remarkable antifungal activity against Candida albicans, equivalent to the standard drug Clotrimazole.[1] It also exhibits significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] This broad-spectrum activity suggests that the methyl aminobenzoate scaffold is a valuable starting point for the development of new antimicrobial agents.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of biological activity data. The following are protocols for the key assays cited in this guide.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are harvested and seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is carefully removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well. The plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared. Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test microorganism is cultured on an agar plate. A standardized inoculum is prepared by suspending colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. Control wells, including a growth control (broth and inoculum without the compound) and a sterility control (broth only), are also included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualization of Relevant Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of bioactive compounds often involves identifying their effects on key cellular signaling pathways. Many anticancer agents derived from aminobenzoic acid scaffolds are known to interfere with pathways that regulate cell proliferation and survival.
Caption: General workflow for the synthesis and biological screening of novel compounds.
Many aminobenzoate and related heterocyclic derivatives exert their anticancer effects by inhibiting key protein kinases in cellular signaling pathways. The PI3K/Akt, EGFR, and VEGFR-2 pathways are frequently dysregulated in cancer and are therefore important therapeutic targets.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: The EGFR signaling pathway, often targeted in cancer therapy.
Caption: The VEGFR-2 signaling pathway, crucial for angiogenesis.
References
A Comparative Guide to Alternative Building Blocks for Methyl 2-amino-4-iodobenzoate in Drug Discovery
In medicinal chemistry, the selection of foundational scaffolds is a critical determinant of a drug discovery program's success. Methyl 2-amino-4-iodobenzoate has long been a valuable building block, prized for its trifunctional nature that allows for diverse synthetic modifications. The presence of an amino group, a methyl ester, and an iodine atom provides strategic points for elaboration, particularly in constructing complex heterocyclic systems common in many therapeutic agents. However, the exploration of alternative building blocks is crucial for expanding chemical space, fine-tuning physicochemical properties, and navigating intellectual property landscapes.
This guide provides an objective comparison of viable alternatives to this compound, with a focus on its halogen analogs (bromo- and chloro-derivatives) and other bioisosteric replacements. We present comparative experimental data, detailed protocols for key synthetic transformations, and visualizations of relevant biological pathways and experimental workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Physicochemical and Reactivity Profiles of Halogenated 2-Aminobenzoates
The primary alternatives to this compound are its corresponding bromo and chloro analogs. The nature of the halogen atom at the 4-position significantly influences the compound's reactivity, particularly in metal-catalyzed cross-coupling reactions, as well as its physicochemical properties like lipophilicity and molecular weight.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthetic Features |
| This compound | C₈H₈INO₂ | 277.06 | 93-95 | The C-I bond is highly reactive, making it ideal for Suzuki, Heck, and Sonogashira couplings. |
| Methyl 2-amino-4-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 77-81[1] | Offers a good balance of reactivity and stability; widely used in Buchwald-Hartwig and Suzuki reactions.[2] |
| Methyl 2-amino-4-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | 65-68[3][4] | Less reactive C-Cl bond often requires more robust catalytic systems but can offer greater stability and lower cost.[5][6] |
Comparative Performance in Key Synthetic Reactions
The utility of these building blocks is best demonstrated by their performance in reactions that are cornerstones of modern drug synthesis. Below, we compare their application in the synthesis of quinazolinones, a privileged scaffold in oncology, and in palladium-catalyzed cross-coupling reactions.
The condensation of 2-aminobenzoic acid derivatives is a common route to quinazolinones.[7] The following table summarizes yields for the synthesis of halogenated 3-amino-2-methyl-quinazolin-4(3H)-ones, which are valuable synthons for further elaboration.[8]
| Product | Starting Anthranilic Acid | Reagents | Yield (%) | Purity | Reference |
| 6-bromo-3-amino-2-methyl-quinazolin-4(3H)-one | 2-Amino-5-bromo-benzoic acid | 1. Acetic anhydride, MWI; 2. Hydrazine hydrate, MWI | 89% | Not Specified | [8] |
| 6-chloro-3-amino-2-methyl-quinazolin-4(3H)-one | 2-Amino-5-chloro-benzoic acid | 1. Acetic anhydride, MWI; 2. Hydrazine hydrate, MWI | 92% | Not Specified | [8] |
Note: Data for the iodo-analog was not available in the cited comparative study. The halogen position is 5 in the starting material, leading to a 6-substituted quinazolinone.
The reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl) is a critical factor in the efficiency of cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. While the iodo-derivative generally provides the highest reactivity, the bromo- and chloro-analogs are often preferred for their stability and cost-effectiveness, with modern catalysts and ligands enabling high-yield couplings even with the less reactive C-Cl bond.[9][10][11]
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |
| Suzuki Coupling | Methyl 4-bromo-2-(pyrrol-1-yl)benzoate | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85% | Inferred from related pyrrole couplings[12] |
| Buchwald-Hartwig | 2-Bromo-13α-estrone 3-benzyl ether | Aniline | Pd(OAc)₂ / X-Phos | 92% | [13] |
| Suzuki Coupling | 6-Bromoquinazolin-4(3H)-one derivative | 2-Amino-5-(pinacolato)boronobenzothiazole | Pd(dppf)Cl₂ / K₂CO₃ | Not specified, method described | [14] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Halogenated 2-Methyl-3-amino-quinazolin-4(3H)-ones[8]
This two-step, microwave-assisted protocol provides an efficient route to quinazolinone synthons.
Step A: Synthesis of 6-Halogenated 2-Methyl-4H-3,1-benzoxazin-4-ones
-
A mixture of the appropriately substituted anthranilic acid (e.g., 2-amino-5-bromobenzoic acid, 3 mmol) and acetic anhydride (5 mL) is placed in a microwave tube.
-
The mixture is heated under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature of 120–150 °C.
-
After cooling, the excess solvent is distilled under reduced pressure.
-
The residue is poured into ice water, and the resulting solid is collected by filtration and recrystallized from ethanol to yield the benzoxazinone intermediate.
Step B: Synthesis of 6-Halogenated 2-Methyl-3-amino-quinazolin-4(3H)-ones
-
The benzoxazinone intermediate (2 mmol) is dissolved in ethanol (5 mL) in a microwave tube.
-
Hydrazine hydrate (80%, 3 equivalents) is added to the solution.
-
The mixture is heated under microwave irradiation at 250 W for 10-15 minutes at a fixed temperature of 80-100 °C.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the final product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[15][16]
This protocol is a representative method for forming C-C bonds using aryl halides.
-
To a reaction vessel, add the aryl halide (e.g., Methyl 2-amino-4-bromobenzoate, 1.0 mmol), the boronic acid or ester (1.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
The vessel is purged with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent (e.g., a mixture of 1,4-dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
The reaction mixture is heated, typically between 80-100 °C, and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the coupled product.
Visualizations
Logical Relationship of Building Blocks
The diagram below illustrates the relationship between the parent iodo-compound and its common halogen and bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[15][16]
References
- 1. Methyl 2-Amino-4-bromobenzoate | 135484-83-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. drughunter.com [drughunter.com]
Safety Operating Guide
Proper Disposal of Methyl 2-amino-4-iodobenzoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-amino-4-iodobenzoate (CAS No. 144550-76-5).
Disclaimer: No definitive Safety Data Sheet (SDS) with specific disposal instructions for this compound was found. The following procedures are based on general guidelines for the disposal of halogenated and iodinated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause serious eye irritation and may cause an allergic skin reaction.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Chemical safety goggles or a face shield. Contact lenses should not be worn. |
| Skin and Body | A flame-retardant lab coat should be worn. Ensure skin is not exposed. Wear closed-toe shoes. |
| Respiratory | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
All chemical waste must be disposed of through your institution's hazardous waste collection program.[2] Never discharge chemical waste to the sewer via sink drains or dispose of it by evaporation.[2]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[2]
-
This compound is a halogenated organic solid. It must be segregated from non-halogenated waste streams to ensure proper disposal, which often involves incineration at high temperatures.[1][3]
2. Waste Collection and Containerization:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads from spills) in a designated, compatible hazardous waste container.[1] The container should be made of a material that does not react with the contents and must have a secure, screw-top cap.[4]
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with this chemical must be placed in a designated sharps container.[1]
-
Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[2] After proper cleaning, deface the original labels before disposing of the container as regular trash.[2]
3. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][5]
-
Ensure the container is kept closed at all times except when adding waste.[2][4]
-
Store in a secondary containment tray to prevent the spread of material in case of a leak.
4. Requesting Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management department to schedule a pickup.[2][5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound.
Regulatory Compliance
It is the responsibility of the researcher to be aware of and comply with all institutional policies and government regulations regarding hazardous waste. These may include regulations from the Environmental Protection Agency (EPA) in the United States or other national and local bodies.[6][7] Always consult your EHS department for guidance to ensure full compliance.[8]
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. vumc.org [vumc.org]
- 3. disposecleverly.com [disposecleverly.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
